Tetromycin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H46O5 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11-,29-26- |
Clé InChI |
DACFQDZSKBTCCU-OQQKHEHPSA-N |
SMILES isomérique |
CC1CCC(C2C1C/3(C(/C(=C\CC/C(=C\C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |
SMILES canonique |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B, a natural product belonging to the tetronic acid class of compounds, has demonstrated notable biological activity, including efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Contrary to what its name might suggest, the primary mechanism of action of this compound is not related to the inhibition of protein synthesis characteristic of tetracycline antibiotics. Instead, current research points towards its function as a potent inhibitor of cysteine proteases. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, including available quantitative data, detailed experimental protocols for relevant assays, and visual representations of its mode of action and associated experimental workflows.
Introduction
This compound is a structurally unique antibiotic with the chemical formula C₃₄H₄₆O₅.[1] Its classification as a tetronic acid derivative places it in a diverse family of natural products known for a wide array of biological activities, including antibiotic, antiviral, and enzyme inhibitory effects.[2][3][4] A key reported activity of this compound is its effectiveness against MRSA, a significant challenge in clinical settings due to its resistance to multiple antibiotics.[1] This guide delves into the specifics of its action, focusing on its role as a cysteine protease inhibitor.
Core Mechanism of Action: Cysteine Protease Inhibition
The principal mechanism of action of this compound is the inhibition of cysteine proteases.[5] Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes in both eukaryotes and prokaryotes. By inhibiting these enzymes, this compound can disrupt essential cellular functions.
Quantitative Data on Enzyme Inhibition and Biological Activity
The inhibitory activity of this compound has been quantified against several cysteine proteases, and its biological effects have been measured in terms of inhibitory concentrations. This data is summarized in the table below.
| Target Enzyme/Organism | Assay Type | Value | Units | Reference |
| Rhodesain | Kᵢ | 0.62 | µM | [5] |
| Falcipain-2 | Kᵢ | 1.42 | µM | [5] |
| Cathepsin L | Kᵢ | 32.5 | µM | [5] |
| Cathepsin B | Kᵢ | 1.59 | µM | [5] |
| Trypanosoma brucei | IC₅₀ | 30.87 | µM | [5] |
| HEK293T kidney cells | IC₅₀ | 71.77 | µM | [5] |
| J774.1 macrophages | IC₅₀ | 20.2 | µM | [5] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.
Hypothesized Mechanism of Action Against MRSA
While the direct molecular target of this compound in MRSA has not been definitively identified, its efficacy against this pathogen can be hypothesized based on its known activity as a cysteine protease inhibitor. MRSA, like other bacteria, relies on proteases for various functions, including virulence, nutrient acquisition, and host-pathogen interactions.[6][7] It is plausible that this compound targets one or more essential cysteine proteases in S. aureus, leading to the disruption of these critical processes and ultimately inhibiting bacterial growth.
dot
Caption: Hypothesized mechanism of this compound against MRSA.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound and similar compounds, detailed protocols for key experimental assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10][11][12]
Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
MRSA strain (e.g., ATCC 43300)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of MRSA into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to create a range of concentrations.
-
-
Inoculation:
-
Add an equal volume of the bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
dot
References
- 1. scbt.com [scbt.com]
- 2. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Tetronic acid?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
Tetromycin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a structurally unique tetronic acid-based antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development. Detailed methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis.
Introduction
This compound belongs to a class of antibiotics characterized by a tetronic acid moiety. It is structurally related to other notable compounds such as kijanimicin, chlorothricin, and versipelostatin.[1] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel chemical scaffolds, and this compound represents a promising candidate for further investigation due to its potent antibacterial properties.
Discovery of this compound
This compound was first described in a Japanese patent filed in 1996 by Takeuchi et al.[1] The producing organism was identified as a strain of Streptomyces. Further research has shown that this compound can be isolated from Streptomyces axinellae Pol001T, a bacterium cultivated from the Mediterranean sponge Axinella polypoides.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [1][2] |
| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |
| Molecular Weight | 534.7 g/mol | [1][2] |
| Appearance | Light tan solid | [1] |
| Purity | >95% (by HPLC) | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility. | [1] |
| Storage | -20°C | [1] |
Isolation and Purification of this compound
The following is a generalized experimental protocol for the isolation and purification of this compound from a culture of Streptomyces sp. This protocol is based on common methods for isolating secondary metabolites from actinomycetes.
Fermentation
A seed culture of Streptomyces sp. is prepared by inoculating a suitable liquid medium and incubating with shaking at 25-30°C. This seed culture is then used to inoculate a larger production culture, which is fermented under aerobic conditions for several days.
Extraction
After fermentation, the culture broth is separated from the mycelial biomass by centrifugation or filtration. The bioactive compound, this compound, is then extracted from the supernatant and/or the mycelial cake using an organic solvent such as ethyl acetate or butanol.
Purification
The crude extract is concentrated under reduced pressure. Purification is typically achieved through a series of chromatographic techniques. A common workflow involves initial fractionation by silica gel chromatography, followed by further purification using techniques like Sephadex gel filtration and high-performance liquid chromatography (HPLC).
A diagram illustrating the general workflow for the isolation and purification of this compound is provided below.
References
In-Depth Technical Guide: Tetromycin B (C34H46O5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetromycin B, a tetronic acid-containing natural product. It details the compound's physicochemical properties, biological activity, mechanism of action, and relevant experimental methodologies based on available scientific literature.
Executive Summary
This compound is a polycyclic tetronic acid derivative with the molecular formula C34H46O5. Originally isolated from the marine sponge-associated actinomycete Streptomyces axinellae, it has demonstrated notable biological activity as an inhibitor of cysteine proteases and exhibits antiparasitic properties. Its unique structure and targeted enzymatic inhibition make it a compound of interest for further investigation in drug discovery, particularly in the fields of infectious diseases and potentially other pathologies involving cysteine protease dysregulation.
Physicochemical Properties
This compound is characterized by a complex polycyclic structure featuring a tetronic acid moiety. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C34H46O5 | [1][2] |
| Molecular Weight | 534.7 g/mol | [1] |
| CAS Number | 180027-84-3 | [1] |
| Purity | >99% (As commercially available) | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Class | Tetronic Acid Antibiotic | [1] |
Biological Activity and Mechanism of Action
The primary mechanism of action identified for this compound is the inhibition of cysteine proteases.[2] It has been shown to inhibit several cathepsin L-like proteases in a time-dependent manner.[3][4] These enzymes are crucial in the life cycle of various parasites and are also involved in numerous physiological and pathological processes in humans, including immune response and cancer progression.
The inhibitory activity of this compound against key parasitic and human cysteine proteases highlights its therapeutic potential. Furthermore, it has demonstrated activity against the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness.[2][3]
Cysteine Protease Inhibition
The inhibitory potency of this compound has been quantified against several parasitic and human cysteine proteases. The inhibition constant (Ki) values are presented below.
| Target Protease | Ki (μM) | Source |
| Rhodesain | 0.62 | [2] |
| Falcipain-2 | 1.42 | [2] |
| Cathepsin L | 32.5 | [2] |
| Cathepsin B | 1.59 | [2] |
Antiparasitic and Cytotoxic Activity
This compound exhibits significant activity against T. brucei and shows cytotoxicity against mammalian cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the following table.
| Cell Line / Organism | IC50 (μM) | Source |
| Trypanosoma brucei | 30.87 | [2] |
| HEK293T (Kidney Cells) | 71.77 | [2] |
| J774.1 (Macrophages) | 20.2 | [2] |
Proposed Mechanism of Action Pathway
This compound acts by inhibiting cysteine proteases, such as cathepsins, which are critical for various pathogenic processes. The following diagram illustrates the logical intervention point of this compound in a generalized cysteine protease pathway.
Caption: Generalized pathway of cysteine protease inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the isolation and biological evaluation of this compound, as adapted from the primary literature.[3]
Isolation and Purification Workflow
This compound was isolated from the marine sponge-associated bacterium Streptomyces axinellae Pol001T. The general workflow is depicted below.
Caption: Workflow for the isolation of this compound from bacterial culture.
Protocol Details:
-
Fermentation: Streptomyces axinellae Pol001T is cultured in a suitable liquid medium on a large scale to promote the production of secondary metabolites.
-
Extraction: The culture broth is exhaustively extracted with an organic solvent such as ethyl acetate to partition the metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase and a solvent gradient (e.g., water/acetonitrile) to separate the components.
-
Final Purification: Fractions containing this compound are pooled and subjected to further rounds of semi-preparative or analytical HPLC until the desired purity (>99%) is achieved. Structure is confirmed by NMR spectroscopy and HRESIMS analysis.[3]
Cysteine Protease Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against target cysteine proteases.
Materials:
-
Recombinant cysteine proteases (e.g., rhodesain, cathepsin L, cathepsin B).
-
Fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC for cathepsins).
-
Assay Buffer: Typically a buffer such as sodium acetate with DTT and EDTA, pH adjusted for optimal enzyme activity.
-
This compound stock solution in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Methodology:
-
Enzyme Activation: The protease is pre-incubated in the assay buffer to ensure full activation.
-
Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the activated enzyme for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Kinetic Measurement: The increase in fluorescence, corresponding to substrate cleavage, is monitored kinetically over time using a plate reader.
-
Data Analysis: Reaction rates (slopes of fluorescence vs. time) are calculated. The Ki values for time-dependent inhibitors are determined by plotting the apparent second-order rate constant (k_obs/[I]) against the inhibitor concentration.
Anti-trypanosomal and Cytotoxicity Assay Workflow
Objective: To determine the IC50 values of this compound against T. brucei and mammalian cell lines.
Caption: General workflow for determining IC50 values in cell-based assays.
Methodology:
-
Cell Seeding: T. brucei, HEK293T, or J774.1 cells are seeded into 96-well plates at an appropriate density.
-
Compound Addition: A serial dilution of this compound (typically in DMSO, then diluted in media) is added to the wells. Control wells receive vehicle only.
-
Incubation: Plates are incubated for 48 to 72 hours under standard culture conditions.
-
Viability Assessment: A viability indicator, such as Resazurin, is added to each well. Viable cells metabolize Resazurin into the fluorescent product Resorufin.
-
Measurement: Fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve using non-linear regression.
Conclusion and Future Directions
This compound is a bioactive natural product with a demonstrated ability to inhibit cysteine proteases and the growth of the parasite Trypanosoma brucei. The available data suggests it could serve as a valuable chemical scaffold for the development of new antiparasitic agents. Further research is warranted to explore its full therapeutic potential, including:
-
Total Synthesis: Development of a total synthesis route would enable the production of analogues for structure-activity relationship (SAR) studies.
-
Selectivity Profiling: A broader screening against a panel of human proteases is needed to assess its selectivity and potential for off-target effects.
-
In Vivo Efficacy: Preclinical studies in animal models of trypanosomiasis are required to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.
-
Mechanism of Resistance: Investigating potential resistance mechanisms in parasites would be crucial for its long-term development as a therapeutic agent.
References
- 1. Biological and Chemical Diversity of Marine Sponge-Derived Microorganisms over the Last Two Decades from 1998 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. mdpi.com [mdpi.com]
- 4. Biologically active compounds from marine organisms in the strategies for combating coronaviruses [aimspress.com]
A Technical Guide to the Bioactivity of Tetracycline Antibiotics
This technical guide provides an in-depth overview of the initial studies on the bioactivity of the tetracycline class of antibiotics, with a focus on their antimicrobial, antifungal, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals. Given the limited specific information on "Tetromycin B," this document focuses on the well-documented bioactivities of the broader tetracycline family.
Antimicrobial Activity
Tetracyclines are broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae.[1][2][3][4] Their primary mechanism of action is the inhibition of bacterial protein synthesis.
Mechanism of Action:
Tetracyclines passively diffuse through porin channels in the bacterial outer membrane.[2][3] Once inside the cytoplasm, they reversibly bind to the 30S ribosomal subunit.[1][2][5][6] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[1][2][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2][5]
Resistance Mechanisms:
Bacterial resistance to tetracyclines is a growing concern and primarily occurs through two mechanisms:
-
Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target.[1]
-
Ribosomal Protection: Some bacteria produce proteins that can bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue even in the presence of the antibiotic.[1]
Synergistic Effects:
Studies have shown that tetracycline can act synergistically with other antimicrobial agents against multidrug-resistant (MDR) Gram-negative bacteria. For instance, combinations of tetracycline with ampicillin, cloxacillin, erythromycin, chloramphenicol, kanamycin, and streptomycin have demonstrated synergistic effects, suggesting a potential strategy to overcome resistance.[7]
Quantitative Data on Antimicrobial Activity:
While specific MIC values for a wide range of bacteria are extensive and beyond the scope of this guide, the following table summarizes the general spectrum of activity.
| Bacterial Group | General Susceptibility to Tetracyclines | Examples of Susceptible Genera/Species |
| Gram-positive Bacteria | Moderately to highly susceptible | Staphylococcus, Streptococcus |
| Gram-negative Bacteria | Susceptible, but resistance is common | Neisseria, Haemophilus, Escherichia coli (some strains) |
| Atypical Bacteria | Highly susceptible | Chlamydia, Mycoplasma, Rickettsia |
| Spirochetes | Susceptible | Borrelia burgdorferi (Lyme disease) |
Experimental Protocols:
-
Minimal Inhibitory Concentration (MIC) Assay: The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is typically determined using broth microdilution or agar dilution methods according to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Synergy Testing: The synergistic effect of tetracycline with other antibiotics can be evaluated using the checkerboard method to determine the fractional inhibitory concentration (FIC) index. An FIC index of ≤0.5 is generally considered synergistic.[7]
Diagram of Antimicrobial Mechanism of Action:
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tetracycline improved the efficiency of other antimicrobials against Gram-negative multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Tetromycin B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, a polyene macrolide antibiotic, exhibits significant antifungal activity. Its complex structure originates from a type I polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications. Understanding the intricate enzymatic steps in the biosynthesis of this compound is crucial for endeavors in synthetic biology and the generation of novel, more potent antifungal agents. This guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the key enzymatic transformations, relevant quantitative data, and detailed experimental protocols.
The Tetromycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster identified in Streptomyces hygrospinosus var. beijingensis.[1] This cluster encodes a modular type I PKS system responsible for assembling the polyketide backbone, as well as the enzymes required for subsequent tailoring reactions that ultimately yield the final active compound.
Core Biosynthetic Pathway
The biosynthesis of this compound can be broadly divided into two main stages:
-
Polyketide Chain Assembly: The carbon skeleton of Tetromycin is synthesized by a type I PKS. This large, multi-domain enzymatic complex catalyzes the sequential condensation of small carboxylic acid units, typically acetate and propionate, to form a long polyketide chain. The specific sequence and number of these extender units are dictated by the modular organization of the PKS.
-
Post-PKS Modifications: Following the synthesis and release of the polyketide chain, it undergoes a series of enzymatic modifications, including cyclization, oxidation, and hydroxylation. A critical final step in the formation of this compound is a specific hydroxylation reaction that distinguishes it from its precursor, Tetromycin A.
The terminal step in the biosynthesis of this compound is the conversion of Tetromycin A. This reaction is catalyzed by the cytochrome P450 monooxygenase, TetrK.[1] This enzyme introduces a hydroxyl group onto the polyol region of Tetromycin A, a modification that is essential for its full biological activity.
Quantitative Data
The available quantitative data for the biosynthesis of this compound is primarily focused on the enzymatic kinetics of the terminal hydroxylation step catalyzed by TetrK.
| Enzyme | Substrate | Product | Km | Vmax | Inhibition | Reference |
| TetrK | Tetramycin A | This compound | N/A | N/A | No substrate or product inhibition was observed. | [1] |
Note: Specific Km and Vmax values for the TetrK-catalyzed reaction have not been reported in the available literature. The kinetic studies performed indicated a lack of inhibition by either the substrate (Tetramycin A) or the product (this compound).[1]
Experimental Protocols
This section details the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.
Gene Inactivation of tetrK in Streptomyces hygrospinosus
This protocol describes the generation of a tetrK-deletion mutant to confirm its role in this compound biosynthesis.
a. Construction of the Gene Replacement Plasmid:
- The upstream and downstream flanking regions of the tetrK gene are amplified from the genomic DNA of S. hygrospinosus using high-fidelity PCR.
- An apramycin resistance cassette (aac(3)IV) is also amplified.
- The three fragments (upstream flank, apramycin resistance cassette, and downstream flank) are cloned into a suitable E. coli-Streptomyces shuttle vector (e.g., pOJ260) using standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly).
- The resulting plasmid is verified by restriction analysis and DNA sequencing.
b. Intergeneric Conjugation:
- The constructed gene replacement plasmid is transformed into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
- The E. coli donor strain is co-cultured with spores of S. hygrospinosus on a suitable agar medium (e.g., MS agar).
- Following incubation, the plates are overlaid with an apramycin solution to select for exconjugants that have integrated the plasmid into their genome.
c. Screening for Double-Crossover Mutants:
- Apramycin-resistant colonies are patched onto a medium containing the appropriate antibiotic for the shuttle vector backbone (e.g., thiostrepton for pOJ260-derived vectors) to identify colonies that have undergone a double crossover event (apramycin-resistant, vector-sensitive).
- The desired gene deletion in the double-crossover mutants is confirmed by PCR analysis using primers flanking the tetrK gene and Southern blotting.
Heterologous Expression and Purification of TetrK in E. coli
This protocol outlines the production and purification of the TetrK enzyme for in vitro characterization.
a. Construction of the Expression Plasmid:
- The coding sequence of the tetrK gene is amplified from the genomic DNA of S. hygrospinosus.
- The PCR product is cloned into a suitable E. coli expression vector (e.g., pET-28a(+)) that allows for the production of an N-terminal His6-tagged fusion protein.
- The construct is verified by DNA sequencing.
b. Protein Expression:
- The expression plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
- The culture is grown at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.
c. Protein Purification:
- The cells are harvested by centrifugation and resuspended in a lysis buffer containing a high concentration of salt, a detergent, and a protease inhibitor cocktail.
- The cells are lysed by sonication or high-pressure homogenization.
- The cell lysate is clarified by centrifugation.
- The supernatant containing the soluble His6-TetrK is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The His6-TetrK protein is eluted from the column using a buffer with a high concentration of imidazole.
- The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for TetrK Activity
This protocol describes the in vitro reaction to demonstrate the conversion of Tetromycin A to this compound by the purified TetrK enzyme.
a. Reaction Mixture:
- A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified His6-TetrK enzyme, the substrate Tetramycin A, and a cofactor regenerating system for the P450 enzyme (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
b. Reaction Conditions:
- The reaction is initiated by the addition of the enzyme or the substrate.
- The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
- A control reaction without the enzyme is run in parallel.
c. Product Analysis:
- The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, dried, and redissolved in a suitable solvent for analysis.
- The conversion of Tetromycin A to this compound is analyzed by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Biosynthesis Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for TetrK Characterization
References
Unraveling the Spectroscopic Identity of Tetromycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic data of Tetromycin B, a distinct antibiotic compound. Initial investigations often conflate this compound with the widely studied tetracycline antibiotics. However, it is crucial to establish from the outset that this compound (CAS 180027-84-3) is a unique chemical entity, structurally different from Tetracycline (CAS 60-54-8).[1] this compound is characterized as a tetronic acid-structured antibiotic, distinguishing it from the four-ring polyketide structure of tetracyclines.[1]
Despite extensive searches of publicly available scientific databases and literature, specific, experimentally derived Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound remains elusive. The original publications detailing the isolation and complete structure elucidation, which would typically contain this spectroscopic information, could not be retrieved through standard search methodologies. This suggests the data may reside in specialized, proprietary databases or in older, non-digitized scientific journals.
This guide, therefore, serves to clarify the distinct nature of this compound and to provide a framework for the type of spectroscopic analysis that would be conducted for its characterization, drawing parallels with established methodologies for similar natural products.
I. Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [1][2] |
| Molecular Formula | C₃₄H₄₆O₅ | [2] |
| Molecular Weight | 534.7 g/mol | [2] |
| Description | An unusual tetronic acid structured antibiotic | [1] |
Table 1: Physicochemical Properties of this compound.
II. Anticipated Spectroscopic Characterization
While the specific data is not available, a standard approach to the structural elucidation of a novel natural product like this compound would involve a suite of spectroscopic techniques.
A. Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) would be essential for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) would likely be employed to generate ions for mass analysis. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide critical information about the connectivity of the molecule's substructures.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments would be required to fully elucidate the complex structure of this compound.
-
¹H NMR: Would reveal the number and types of protons, their chemical environments, and their scalar couplings, providing information on the connectivity of hydrogen atoms within the molecule.
-
¹³C NMR: Would identify the number and types of carbon atoms (e.g., sp², sp³, carbonyls).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.
-
III. Experimental Protocols: A Generalized Approach
Detailed experimental protocols are contingent on the specific instrumentation and the physicochemical properties of the purified compound. However, generalized workflows for NMR and MS analysis of a natural product isolate can be outlined.
A. Generalized Workflow for NMR Analysis
Caption: Generalized workflow for NMR-based structure elucidation of a natural product.
B. Generalized Workflow for Mass Spectrometry Analysis
Caption: Generalized workflow for MS-based structural analysis of a natural product.
IV. Conclusion
This compound is a unique antibiotic whose detailed spectroscopic characterization is not currently available in the public domain. This guide has aimed to clarify its distinct identity and present the standard methodologies that would be employed for its structural elucidation. For researchers and drug development professionals, obtaining a purified sample of this compound and performing the suite of NMR and MS experiments outlined herein would be the necessary next step to fully characterize this potentially valuable molecule. The workflows provided serve as a roadmap for such an endeavor. Further investigation into historical or specialized chemical databases may yet uncover the original research that would contain this critical data.
References
Methodological & Application
Application Notes and Protocols: Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a polyketide natural product belonging to the tetronic acid class of antibiotics. It exhibits notable biological activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and inhibitory effects on various proteases. This document provides an overview of this compound, its physicochemical properties, and detailed protocols for its isolation from the producing organism, Streptomyces axinellae. Furthermore, a proposed, though not yet experimentally validated, synthetic workflow is presented to guide future research into the total synthesis of this complex molecule.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1 for easy reference.
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [1] |
| Molecular Formula | C₃₄H₄₆O₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Appearance | Solid | - |
| Purity | >99% (commercially available) | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | - |
Biological Activity
This compound has demonstrated a range of biological activities, making it a molecule of interest for drug discovery and development. It is known to be an unusual tetronic acid-structured antibiotic with efficacy against MRSA[1]. Additionally, it has been shown to be a cysteine protease inhibitor with Ki values in the micromolar range for rhodesain, falcipain-2, cathepsin L, and cathepsin B. It also inhibits the growth of T. brucei in vitro and shows cytotoxicity to HEK29T kidney cells and J774.1 macrophages.
Isolation of this compound from Streptomyces axinellae
This compound is a natural product that can be isolated from the fermentation broth of Streptomyces axinellae. The following protocol is a general guideline based on standard methods for the isolation of natural products from actinomycetes.
1. Fermentation:
-
Inoculate a seed culture of Streptomyces axinellae in a suitable liquid medium (e.g., ISP2 broth).
-
Incubate at 28-30 °C with shaking (200-250 rpm) for 2-3 days.
-
Use the seed culture to inoculate a larger production culture.
-
Ferment for 5-7 days under the same conditions.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate or butanol.
-
Extract the mycelium with acetone or methanol to recover intracellular metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further purify the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Proposed Total Synthesis of this compound (Hypothetical)
While a detailed, validated total synthesis of this compound has not been published, a plausible synthetic strategy can be envisioned based on the synthesis of other complex tetronic acid spiroketals. The following is a conceptual workflow for a convergent synthesis.
Retrosynthetic Analysis:
A retrosynthetic analysis suggests that this compound could be disconnected into three main fragments: a tetronic acid moiety, a central polycyclic core, and a side chain.
Key Synthetic Steps (Proposed):
-
Synthesis of the Tetronic Acid Fragment: This could be achieved through various established methods for tetronic acid synthesis, potentially starting from a suitable β-keto ester.
-
Synthesis of the Central Polycyclic Core: This would likely be the most challenging part of the synthesis, involving stereoselective construction of multiple chiral centers. A possible approach could involve a Diels-Alder reaction to form a key cyclohexene intermediate, followed by a series of functional group manipulations and cyclizations.
-
Synthesis of the Side Chain: The side chain could be prepared separately and then coupled to the central core.
-
Fragment Coupling and Spiroketalization: The fragments would be coupled using standard C-C bond-forming reactions. The characteristic spiroketal moiety could be formed through an acid-catalyzed cyclization of a dihydroxy ketone precursor.
-
Final Functionalization and Deprotection: The final steps would involve any necessary functional group modifications and the removal of protecting groups to yield this compound.
Proposed Synthetic Workflow Diagram
Caption: A hypothetical convergent synthetic workflow for this compound.
Signaling Pathway Inhibition (Cysteine Proteases)
This compound acts as an inhibitor of several cysteine proteases. The general mechanism of cysteine protease activity involves a catalytic dyad (or triad) in the active site, typically comprising a cysteine and a histidine residue. The cysteine thiol is activated by the histidine to act as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. This compound likely inhibits this process by binding to the active site of the enzyme, preventing the substrate from binding and/or interfering with the catalytic mechanism.
Caption: Inhibition of the cysteine protease catalytic cycle by this compound.
Conclusion
This compound is a promising natural product with significant biological activities. While its total synthesis remains an open challenge, the protocols for its isolation and the proposed synthetic strategies outlined in this document provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into the synthesis and biological mechanism of action of this compound is warranted to fully explore its therapeutic potential.
References
Application Notes and Protocols for Laboratory-Scale Production of Tetromycin B
Introduction
Tetromycin B is a tetronate antibiotic with a characteristic tetronic acid moiety. While specific details on its biosynthesis and laboratory-scale production are scarce, general methodologies for the cultivation of the producing organism, Streptomyces sp. MK67-CF9, and the purification of similar antibiotics can be adapted. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale production of this compound, including protocols for fermentation and purification, as well as visualizations of the experimental workflow and a putative biosynthetic pathway.
Producing Microorganism
The producing organism for a group of related tetromycins (C1-C5) has been identified as Streptomyces sp. MK67-CF9[1]. It is presumed that this compound is also produced by this or a closely related strain. Standard laboratory practices for the maintenance and cultivation of Streptomyces species should be followed.
Experimental Protocols
1. Culture Media and Inoculum Preparation
Successful fermentation begins with the preparation of a healthy inoculum. The following media compositions are suggested for the growth of Streptomyces sp. MK67-CF9.
Table 1: Media Composition for Streptomyces sp. MK67-CF9
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | 20 | - |
| Soybean Meal | 10 | 15 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| NaCl | 3 | 3 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2 | 2 |
| Distilled Water | to 1 L | to 1 L |
| pH | 7.0 - 7.2 | 7.0 - 7.2 |
Protocol for Inoculum Preparation:
-
Prepare the seed medium according to the composition in Table 1.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the sterilized seed medium with a loopful of spores or a mycelial suspension of Streptomyces sp. MK67-CF9 from a stock culture.
-
Incubate the seed culture in a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.
-
Aseptically transfer a 5-10% (v/v) of the seed culture to the production medium.
2. Fermentation
The production of this compound is achieved through submerged fermentation under aerobic conditions. A patent for related tetromycins suggests a fermentation temperature of approximately 25°C with aerobic shaking[1].
Table 2: Fermentation Parameters for this compound Production
| Parameter | Recommended Range |
| Temperature | 25 - 30°C |
| pH | 6.8 - 7.5 |
| Agitation | 200 - 250 rpm |
| Aeration | 1 - 1.5 vvm (if using a bioreactor) |
| Incubation Time | 5 - 7 days |
Protocol for Fermentation:
-
Prepare the production medium as detailed in Table 1 and sterilize by autoclaving.
-
Inoculate the production medium with the prepared seed culture.
-
Incubate the fermentation culture under the conditions specified in Table 2.
-
Monitor the fermentation process by periodically measuring pH, cell growth (e.g., dry cell weight), and antibiotic production (e.g., by HPLC analysis of the broth extract).
3. Extraction and Purification
A general method for the extraction of related tetromycins involves solvent extraction and gel filtration[1]. The following is a representative protocol that may be adapted for this compound.
Protocol for Extraction and Purification:
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to 3.0-4.0 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction 2-3 times.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Gel Filtration Chromatography: Pool the fractions containing this compound and further purify them using a gel filtration column (e.g., Sephadex LH-20) with a suitable solvent system (e.g., methanol) to remove impurities based on size.
-
Preparative HPLC: For final purification, use a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Tetromycin B for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide array of conventional antibiotics. The urgent need for novel therapeutic agents has spurred research into new chemical entities with potent anti-MRSA activity. Tetromycin B, a distinctive antibiotic with a tetronic acid structure, has emerged as a compound of interest, demonstrating pronounced activity against both antibiotic-susceptible and resistant Gram-positive bacteria, including MRSA.[1]
These application notes provide a comprehensive overview of the available data on this compound and furnish detailed protocols for its evaluation as a potential anti-MRSA agent. Given the limited publicly available data on this compound, this document combines specific findings on the compound with established, standardized protocols for antimicrobial drug discovery and development.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 180027-84-3[1][2] |
| Molecular Formula | C₃₄H₄₆O₅[1][2] |
| Molecular Weight | 534.7 g/mol [1][2] |
| Structure | Tetronic Acid[1] |
| Source | Streptomyces sp.[1] |
| Appearance | Light tan solid[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility.[1] |
In Vitro Efficacy of this compound
Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of MRSA strains are not widely published, it is reported to have "pronounced activity" against MRSA.[1] For illustrative purposes, the following table demonstrates how MIC data for this compound could be presented.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound against S. aureus Strains
| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | [Data Point] | 1 | >256 |
| USA300 (NRS384) | CA-MRSA | [Data Point] | 0.5 | >256 |
| NCTC 10442 | MRSA | [Data Point] | 1 | >256 |
| Mu50 (ATCC 700699) | VISA | [Data Point] | 8 | >256 |
| ATCC 29213 | S. aureus (QC) | [Data Point] | 1 | 0.25 |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control. Data points are hypothetical and should be determined experimentally.
Cytotoxicity Profile
Preliminary cytotoxicity data for this compound has been reported.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| HEK293T | Human Embryonic Kidney | 71.77 |
| J774.1 | Murine Macrophage | 20.2 |
Data sourced from Cayman Chemical product information, citing unpublished data.
Experimental Protocols
The following are detailed, standardized protocols that can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MRSA strains (e.g., ATCC 43300, USA300) and a quality control strain (S. aureus ATCC 29213)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a final volume of 50 µL per well. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.06 µg/mL).
-
Include a positive control well (CAMHB with no antibiotic) and a negative control well (uninoculated CAMHB) for each strain.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
References
Application Notes and Protocols for In Vitro Efficacy of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Tetromycin B, a member of the tetracycline class of antibiotics. The described assays are fundamental for determining its antimicrobial and anticancer properties.
Section 1: Antimicrobial Efficacy
This compound, like other tetracyclines, is anticipated to exhibit bacteriostatic effects by inhibiting protein synthesis.[1][2][3] The following protocols are designed to quantify its activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]
Experimental Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for serial dilutions.
-
Bacterial Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[4][6]
-
-
Assay Plate Preparation:
-
Using a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in CAMHB. Typically, this involves adding 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting this compound solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as positive (bacterial growth without drug) and negative (broth sterility) controls, respectively.
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.[6]
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[4][7]
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[4] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5]
Data Presentation
Summarize the MIC values for this compound against various bacterial strains in a tabular format.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert experimental value] |
| Escherichia coli | Negative | [Insert experimental value] |
| Pseudomonas aeruginosa | Negative | [Insert experimental value] |
| Bacillus cereus | Positive | [Insert experimental value] |
Experimental Workflow: MIC Assay
Section 2: Anticancer Efficacy
The anticancer potential of this compound can be evaluated through a series of in vitro assays designed to measure cytotoxicity, effects on cell proliferation, and the induction of apoptosis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][10]
Experimental Protocol
-
Cell Seeding:
-
Culture a cancerous cell line (e.g., HeLa, MCF-7) in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Present the IC₅₀ values of this compound on various cancer cell lines in a table.
| Cancer Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 48 | [Insert experimental value] |
| MCF-7 (Breast Cancer) | 48 | [Insert experimental value] |
| A549 (Lung Cancer) | 48 | [Insert experimental value] |
Experimental Workflow: MTT Assay
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]
Experimental Protocol
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for an appropriate duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathway: Induction of Apoptosis
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
Tetromycin B: Application Notes and Protocols for Antibacterial Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a novel antibiotic characterized by its unusual tetronic acid structure. It has demonstrated notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen of concern in clinical settings. These application notes provide a framework for the analysis of the antibacterial spectrum of this compound, including detailed protocols for determining its inhibitory activity and assessing its cytotoxicity. The information is intended to guide researchers in the evaluation of this compound for potential therapeutic applications.
Data Presentation
Table 1: Antibacterial Spectrum of this compound (Hypothetical Data)
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 2 | 8 |
| Staphylococcus aureus (MRSA) | Gram-positive | 43300 | 4 | 16 |
| Enterococcus faecalis | Gram-positive | 29212 | 8 | >32 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 4 | 16 |
| Escherichia coli | Gram-negative | 25922 | >32 | >32 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >32 | >32 |
| Klebsiella pneumoniae | Gram-negative | 700603 | >32 | >32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | ATCC Number | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | CRL-1573 | 50 |
| HepG2 | Human Hepatoma | HB-8065 | 75 |
| A549 | Human Lung Carcinoma | CCL-185 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: a. Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the concentration of this compound that results in bacterial death.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips and pipettor
Procedure:
-
Subculturing from MIC Wells: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a TSA plate.
-
Incubation: a. Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: a. The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival). This is typically observed as no colony growth on the TSA plate.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: a. Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Caption: Workflow for antibacterial spectrum and cytotoxicity analysis.
Caption: Postulated mechanisms of action for this compound.
Application Notes and Protocols for Testing Tetromycin B in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of Tetromycin B, a novel tetracycline analog, for its potential anti-cancer properties. The protocols detailed below are designed to assess the cytotoxic, pro-apoptotic, and anti-metastatic effects of this compound on cancer cell lines.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] Recent research has revealed that some tetracycline derivatives also possess anti-cancer properties, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[3][4] These effects are often attributed to their ability to disrupt mitochondrial function and modulate key signaling pathways in cancer cells, such as mTOR, WNT/β-catenin, and PI3K/AKT.[3] Furthermore, some tetracyclines have been shown to enhance the immune system's ability to target and destroy cancer cells.[5][6]
This document outlines a series of standardized cell culture protocols to evaluate the efficacy of a novel tetracycline analog, this compound, as a potential anti-cancer agent.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |
| MCF-7 | Breast Cancer | 25.8 | 1.2 |
| A549 | Lung Cancer | 32.5 | 2.5 |
| HeLa | Cervical Cancer | 18.2 | 0.8 |
| HCT116 | Colon Cancer | 45.1 | 3.1 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (72h Treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | 2.1 | 1.5 | 96.4 |
| This compound | 10 | 15.3 | 5.2 | 79.5 |
| This compound | 20 | 35.8 | 12.7 | 51.5 |
| Staurosporine (Positive Control) | 1 | 45.2 | 18.9 | 35.9 |
Table 3: Inhibition of Cell Migration by this compound in A549 Cells (Wound Healing Assay)
| Treatment | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control | 0 | 95.2 |
| This compound | 10 | 68.5 |
| This compound | 20 | 42.1 |
| Cytochalasin D (Positive Control) | 1 | 10.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with different concentrations of this compound (e.g., based on the IC50 value) for 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is a key aspect of metastasis. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[8]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound. Include a vehicle control and a positive control for migration inhibition (e.g., Cytochalasin D).
-
Capture images of the wound at 0 hours and 24 hours at the same position.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Potential signaling pathways affected by this compound.
Caption: Decision tree for evaluating this compound's potential.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics reveal a new way to fight cancer - ResOU [resou.osaka-u.ac.jp]
- 6. Study Finds Antibiotics Helps Immune Cells Identify Cancer Cells | Technology Networks [technologynetworks.com]
- 7. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, a polyketide antibiotic with a distinctive tetronic acid structure, has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] As a compound of interest for further research and potential therapeutic development, robust and efficient purification methods are paramount to obtain high-purity material for biological assays and preclinical studies. This document provides detailed application notes and adapted protocols for the purification of this compound from fermentation broths, drawing upon established methodologies for similar polyketide and tetracycline-class antibiotics due to the limited availability of specific literature for this compound.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 180027-84-3[1][2] |
| Molecular Formula | C34H46O5[1][2] |
| Molecular Weight | 534.7 g/mol [1][2] |
| Structure | Tetronic acid-containing polyketide |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol[2] |
| Purity (Commercial) | >99%[1] |
Purification Strategy Overview
The purification of this compound from a fermentation broth typically involves a multi-step process designed to isolate the target compound from a complex mixture of cellular debris, media components, and other secondary metabolites. A general workflow is outlined below, incorporating initial extraction from the fermentation broth, followed by chromatographic separation and a final polishing step, which may include crystallization.
References
Application Notes and Protocols for Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Tetromycin B. The information is intended to guide researchers in the proper handling and use of this compound to ensure experimental integrity and reproducibility. Due to the limited availability of specific stability data for this compound, the following protocols and stability discussions are largely based on the known chemical properties of the tetracycline class of antibiotics, to which this compound belongs. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
Introduction to this compound
This compound is a polyketide antibiotic with a tetronic acid structure, known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1]. It functions as a cysteine protease inhibitor, showing activity against rhodesain, falcipain-2, and cathepsins L and B. Its unique structure and biological activity make it a compound of interest in drug discovery and development.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 180027-84-3[1] |
| Molecular Formula | C₃₄H₄₆O₅[1] |
| Molecular Weight | 534.7 g/mol [1] |
| Appearance | Solid[1] |
| Purity | >99%[1] |
Stability and Storage of Solid this compound
Proper storage of solid this compound is crucial for maintaining its integrity and biological activity over time.
Recommended Storage Conditions:
| Parameter | Recommendation | Stability Period |
| Temperature | -20°C | ≥ 4 years |
| Light | Protect from light | Not specified, but recommended for tetracyclines |
| Moisture | Store in a dry environment | Not specified, but recommended for tetracyclines |
Stability of this compound in Solution
General Considerations for Tetracyclines in Solution:
-
pH: Tetracyclines are susceptible to degradation in both acidic and basic conditions. Acidic conditions can lead to dehydration and the formation of anhydrotetracyclines, while basic conditions can cause ring opening to form isotetracyclines.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: Tetracyclines can be oxidized, and this process can be accelerated by the presence of atmospheric oxygen and metal ions.
-
Solvents: The choice of solvent can impact stability. For example, tetracycline has been shown to decompose rapidly in methanol when exposed to light and oxygen.
-
Metal Ions: Tetracyclines are known to form complexes with various metal ions (e.g., Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺), which can affect their stability and activity[2].
Solubility of this compound: this compound is reported to be soluble in DMF, DMSO, ethanol, and methanol. When preparing stock solutions, it is advisable to use anhydrous solvents and store the solutions under conditions that minimize degradation.
Recommended Storage of Stock Solutions (General Guidance for Tetracyclines):
-
Temperature: Store at -20°C or lower.
-
Aliquoting: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Light Protection: Use amber vials or wrap containers in foil to protect from light.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These are based on standard methodologies for forced degradation studies of pharmaceuticals and should be adapted and validated for specific experimental needs.
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, DMF, or ethanol)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of the chosen anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[3].
Experimental Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Detailed Protocol:
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis[4].
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time, taking samples at intervals. Neutralize each sample with 0.1 M HCl and dilute for analysis[4].
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature and protected from light. Take samples at various time points and dilute for HPLC analysis[4].
-
Thermal Degradation:
-
In Solution: Heat the this compound solution at 80°C.
-
Solid State: Place solid this compound in an oven at 80°C.
-
At intervals, take samples, dissolve the solid samples in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation: Expose the this compound solution and solid compound to UV and visible light in a photostability chamber. Keep a control sample wrapped in foil to protect it from light. Analyze samples at various time points.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient elution is often used for tetracyclines. A common starting point is a mixture of a phosphate buffer and methanol or acetonitrile[4].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally). A PDA detector is useful for identifying degradation products with different spectral properties.
-
Analysis: Quantify the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Proposed Experimental Design for this compound Solution Stability Study:
| Condition | Temperature | Duration | Time Points for Analysis |
| Aqueous Buffer pH 4 | 4°C, 25°C, 40°C | 4 weeks | 0, 24h, 48h, 1 week, 2 weeks, 4 weeks |
| Aqueous Buffer pH 7.4 | 4°C, 25°C, 40°C | 4 weeks | 0, 24h, 48h, 1 week, 2 weeks, 4 weeks |
| Aqueous Buffer pH 9 | 4°C, 25°C, 40°C | 4 weeks | 0, 24h, 48h, 1 week, 2 weeks, 4 weeks |
| DMSO Stock | -20°C, 4°C, 25°C | 4 weeks | 0, 1 week, 2 weeks, 4 weeks |
| Ethanol Stock | -20°C, 4°C, 25°C | 4 weeks | 0, 1 week, 2 weeks, 4 weeks |
| Photostability (in quartz cuvette) | 25°C | 24 hours | 0, 2h, 4h, 8h, 24h |
Potential Degradation Pathways
Based on the chemistry of tetracyclines, the following degradation pathways are plausible for this compound.
Generic Degradation Pathway for Tetracyclines:
Caption: Potential degradation pathways for tetracycline-class antibiotics.
Signaling Pathways Associated with this compound Targets
This compound inhibits several cysteine proteases. The general roles of these proteases in cellular signaling are depicted below.
Cathepsin B and L Signaling Involvement
Cathepsins B and L are lysosomal proteases that, when dysregulated or released into the cytosol, can participate in various signaling cascades related to inflammation, cell death, and extracellular matrix degradation.
Caption: Simplified overview of Cathepsin B/L signaling inhibition by this compound.
Falcipain-2 and Rhodesain in Parasitic Life Cycles
Falcipain-2 (in Plasmodium falciparum) and rhodesain (in Trypanosoma brucei) are essential for parasite survival. They are involved in processes like hemoglobin degradation for nutrient acquisition and immunoevasion.
References
Applications of Tetromycin B in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a structurally unique antibiotic belonging to the tetronic acid class of natural products.[1] Unlike the well-known tetracycline antibiotics, which are polyketides, this compound possesses a distinct chemical scaffold that has garnered interest for its potent activity against multidrug-resistant bacteria.[1][2] Notably, it has demonstrated pronounced efficacy against both antibiotic-susceptible and resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides an overview of the known applications of this compound in antibiotic research, summarizes the available data, and presents generalized protocols for its investigation. It is important to note that publicly available research on this compound is limited, and therefore, some information presented herein is based on the activities of structurally related compounds.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [2] |
| Molecular Formula | C₃₄H₄₆O₅ | [2] |
| Molecular Weight | 534.7 g/mol | [2] |
| Appearance | Light tan solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility. | [1] |
| Storage | -20°C | [1] |
Applications in Antibiotic Research
The primary application of this compound in antibiotic research lies in its potential as a lead compound for the development of new drugs targeting multidrug-resistant Gram-positive pathogens. Its demonstrated activity against MRSA makes it a high-priority candidate for further investigation.[1][2]
Investigation of Novel Mechanisms of Action
Given its unique tetronic acid structure, this compound likely employs a mechanism of action distinct from conventional antibiotic classes. Research into its mechanism could unveil novel bacterial targets, offering new avenues for antibiotic development. While the specific target of this compound is not yet elucidated, structurally related compounds offer clues. For instance, versipelostatin, another tetronic acid antibiotic, inhibits the transcription from the GRP78 promoter, a key component of the unfolded protein response (UPR) stress signaling pathway, leading to selective killing of glucose-deprived cells.[1] Another related compound, Tetrocarcin A, has been shown to target the phosphatidylinositide-3'-kinase/Akt signaling pathway.[1]
Development of Antibiotics for Resistant Infections
The potent activity of this compound against MRSA positions it as a valuable tool in the fight against antibiotic resistance.[1][2] Further studies are warranted to explore its spectrum of activity against other resistant strains, such as Vancomycin-resistant Enterococci (VRE) and drug-resistant Streptococcus pneumoniae.
Structure-Activity Relationship (SAR) Studies
The chemical scaffold of this compound provides a foundation for medicinal chemistry efforts to synthesize more potent and pharmacokinetically favorable derivatives. SAR studies can help identify the key functional groups responsible for its antibacterial activity, guiding the design of new antibiotic candidates with improved properties.
Experimental Protocols
Due to the limited specific literature on this compound, the following are generalized protocols that can be adapted for its study. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Target bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures: Grow an overnight culture of the target bacteria. Dilute the culture to a starting density of approximately 1 x 10⁶ CFU/mL in several flasks containing fresh CAMHB.
-
Add this compound: Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
Visualizations
The following diagrams illustrate conceptual workflows and potential mechanisms of action relevant to this compound research.
Caption: A generalized workflow for the research and development of this compound.
Caption: Hypothesized mechanisms of action for this compound in a bacterial cell.
Conclusion
This compound represents a promising, yet underexplored, antibiotic candidate with notable activity against challenging Gram-positive pathogens. Its unique chemical structure holds the potential for a novel mechanism of action, making it a valuable subject for further antibiotic research and development. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the full therapeutic potential of this intriguing natural product. Further studies are crucial to elucidate its precise mechanism of action, expand its known spectrum of activity, and evaluate its potential for clinical development.
References
Troubleshooting & Optimization
Navigating the Challenges of Tetromycin B Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Tetromycin B, a potent antibiotic with a unique tetronic acid structure, presents considerable challenges, often resulting in low yields that can impede research and development efforts. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis. While specific data for this compound is limited in publicly available literature, the following recommendations are based on established principles for the synthesis of complex polyketides and tetronic acid-containing natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
Low yields in the synthesis of complex molecules like this compound can stem from multiple factors throughout the synthetic route. These often include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH can significantly impact the efficiency of each step.
-
Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can lead to incomplete reactions and the formation of side products.
-
Instability of Intermediates: Complex polyketide chains can be prone to degradation under certain conditions.
-
Inefficient Cyclization: The formation of the characteristic tetronic acid ring is a critical step where yields can be compromised.
-
Purification Losses: Separation of the desired product from a complex mixture of byproducts can be challenging and lead to significant loss of material.
Q2: How can I improve the yield of the initial polyketide chain formation?
The formation of the linear polyketide precursor is a foundational step. To enhance its yield, consider the following:
-
Precursor Pathway Engineering: If using a biological system, metabolic engineering to increase the intracellular pool of starter and extender units (e.g., acetyl-CoA, malonyl-CoA) can be effective.
-
Optimized Coupling Reactions: In a purely synthetic approach, ensure the use of high-purity building blocks and optimized coupling reagents and conditions. Careful control of stoichiometry and slow addition of reagents can minimize side reactions.
Q3: What strategies can be employed to enhance the efficiency of the tetronic acid ring formation?
The cyclization to form the tetronic acid moiety is often a yield-limiting step. Consider these approaches:
-
Choice of Cyclization Catalyst/Reagent: The selection of an appropriate acid or base catalyst is crucial. Screening different catalysts and optimizing their concentration can lead to significant improvements.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction. A solvent screen is recommended.
-
Protection-Deprotection Strategy: Protecting sensitive functional groups on the polyketide chain prior to cyclization can prevent side reactions and degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound synthesis.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive or Degraded Reagents | Verify the purity and activity of all reagents. Use freshly prepared solutions where necessary. |
| Suboptimal Reaction Temperature | Perform small-scale experiments to screen a range of temperatures. Monitor reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of all reactants. Consider a slight excess of one reagent if it is known to be less stable. |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and that solvents are of high purity and anhydrous where required. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Suggested Solution |
| Side Reactions | Analyze the major byproducts to understand the competing reaction pathways. This may necessitate a change in reaction conditions (e.g., lower temperature, different catalyst) or the use of protecting groups. |
| Epimerization | The stereochemical integrity of chiral centers can be compromised. Use milder reaction conditions and consider chiral catalysts or auxiliaries to maintain stereocontrol. |
| Decomposition of Product/Intermediates | If the product or key intermediates are unstable, minimize reaction time and purify the product promptly after the reaction is complete. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | Explore different chromatographic techniques (e.g., reverse-phase chromatography, size-exclusion chromatography). Consider derivatization of the product or impurities to alter their polarity for easier separation. |
| Product Degradation on Silica Gel | If the product is acid-sensitive, use deactivated silica gel or an alternative stationary phase like alumina. Employing a mobile phase with a small amount of a basic modifier (e.g., triethylamine) can also help. |
| Co-elution with Solvents or Reagents | Ensure complete removal of reaction solvents and excess reagents before chromatographic purification. |
Experimental Protocols (Generalized)
The following are generalized protocols for key stages in a plausible synthetic route towards a tetronic acid-containing polyketide like this compound. Note: These are illustrative and require optimization for the specific substrate.
Protocol 1: Polyketide Chain Elongation (Illustrative Claisen Condensation)
-
To a solution of the β-ketoester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of the acyl chloride extender unit (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Tetronic Acid Ring Formation (Illustrative Acid-Catalyzed Cyclization)
-
Dissolve the linear polyketide precursor (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting tetronic acid derivative by column chromatography or recrystallization.
Visualizing the Workflow and Troubleshooting Logic
To aid in experimental design and problem-solving, the following diagrams illustrate a generalized workflow for polyketide synthesis and a logical approach to troubleshooting low yields.
Caption: A generalized workflow for the synthesis of a tetronic acid-containing polyketide.
Tetromycin B degradation pathways and prevention
Disclaimer: Information regarding the specific degradation pathways and comprehensive stability profile of Tetromycin B is not extensively available in current scientific literature. This compound is a complex molecule with a tetronic acid core, which differs significantly from the well-documented tetracycline class of antibiotics. Therefore, the following guidance is based on general principles of chemical stability for tetronic acid-containing compounds and other sensitive organic molecules. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is specific stability information important?
This compound is an antibiotic characterized by a tetronic acid structure. This structural motif is found in various natural products and is susceptible to degradation under certain environmental conditions. Understanding its stability is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities that may have confounding effects.
Q2: What are the likely factors that could cause this compound degradation?
Based on the tetronic acid core structure, potential factors that could induce degradation include:
-
pH: The lactone ring in the tetronic acid structure may be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in complex organic molecules.
-
Oxidizing Agents: The presence of oxidizing agents in solutions or reagents could potentially modify the molecule.
-
Solvent: The choice of solvent can influence the stability of a compound. Protic solvents, in particular, may participate in degradation reactions.
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability, it is recommended to:
-
Use a high-purity, anhydrous solvent: Solvents such as DMSO or ethanol are often suitable for initial stock solutions.
-
Prepare fresh solutions: Ideally, stock solutions should be prepared fresh for each experiment.
-
Store at low temperatures: If storage is necessary, store stock solutions at -20°C or -80°C.
-
Protect from light: Store solutions in amber vials or wrap vials in aluminum foil.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
Q4: Can I use aqueous buffers to dilute this compound for my experiments?
Yes, but with caution. It is advisable to prepare working solutions in your experimental buffer immediately before use. The stability of this compound in aqueous solutions, particularly at different pH values, should be determined empirically. A preliminary experiment to assess stability over the time course of your assay is highly recommended (see Experimental Protocols section).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my assay over time. | This compound may be degrading in your experimental medium. | 1. Prepare fresh working solutions of this compound immediately before each experiment. 2. Perform a time-course stability study of this compound in your assay buffer (see protocol below). 3. If degradation is confirmed, consider modifying your assay conditions (e.g., shorter incubation time, different buffer). |
| Inconsistent results between experiments. | 1. Degradation of the stock solution due to improper storage. 2. Inconsistent preparation of working solutions. | 1. Prepare a fresh stock solution from solid material. 2. Ensure accurate and consistent dilution of the stock solution for each experiment. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Appearance of unknown peaks in my analytical analysis (e.g., HPLC, LC-MS). | Degradation of this compound into one or more breakdown products. | 1. Analyze a freshly prepared solution as a reference. 2. Compare the chromatogram of the fresh solution to that of the aged or experimental solution to identify potential degradation products. 3. Investigate the conditions that lead to the appearance of these new peaks (e.g., time, temperature, pH). |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer over a relevant time course.
Materials:
-
This compound solid
-
High-purity solvent for stock solution (e.g., DMSO)
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator or water bath set to your experimental temperature
Methodology:
-
Prepare a fresh stock solution of this compound in the chosen organic solvent at a high concentration (e.g., 10 mM).
-
Dilute the stock solution to a final working concentration (e.g., 100 µM) in your pre-warmed experimental buffer.
-
Immediately inject a sample (t=0) of this solution onto the HPLC system to obtain an initial chromatogram and peak area for the intact this compound.
-
Incubate the remaining solution at your experimental temperature, protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
-
Analyze the data:
-
Monitor the peak area of the parent this compound peak over time.
-
Observe the appearance and growth of any new peaks, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Data Presentation
The results of your stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | Percent this compound Remaining (%) |
| 0 | 100 |
| 1 | 98 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 50 |
Visualizations
Potential Degradation Pathway of a Tetronic Acid Core
The following diagram illustrates a hypothetical degradation pathway for a generic tetronic acid structure, focusing on the hydrolysis of the lactone ring, which is a common degradation route for this class of compounds.
Technical Support Center: Optimizing Tetromycin B Dosage for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Tetromycin B in in vitro experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and visualizations to facilitate effective and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (CAS 180027-84-3) is an antibiotic with an unusual tetronic acid structure.[1] It functions as a cysteine protease inhibitor, showing activity against proteases such as rhodesain, falcipain-2, cathepsin L, and cathepsin B.[2] This mechanism is critical to consider when selecting cell models and endpoints for your experiments.
Q2: What is a good starting concentration range for my experiments?
A2: A common practice for a new compound is to start with a broad concentration range, from nanomolar to micromolar, to determine its effect on your specific cell line.[3] Based on published data, this compound has shown cytotoxic effects in the micromolar range (20-72 µM) for mammalian cells and anti-parasitic activity around 30 µM.[2] Therefore, a starting range of 1 µM to 100 µM is a logical starting point for dose-response experiments.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in DMSO, DMF, ethanol, and methanol.[2] For cell culture experiments, DMSO is the most common solvent. It is critical to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same concentration of DMSO as your highest treatment dose) in your experimental setup.
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time depends on the compound's mechanism and the biological question. A time-course experiment is recommended.[3] Typical starting points are 24, 48, and 72 hours to observe effects on cell viability, proliferation, or specific cellular pathways.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | 1. Concentration is too low.2. Incubation time is too short.3. The compound is inactive in the chosen cell line. | 1. Test a higher concentration range (e.g., up to 200 µM).2. Increase the incubation time (e.g., extend to 96 hours).3. Verify the compound's activity in a different, potentially more sensitive, cell line.[3] |
| Excessive cell death, even at low concentrations | 1. The compound is highly cytotoxic to the cell line.2. Cells are particularly sensitive.3. Solvent concentration is too high. | 1. Use a lower concentration range (e.g., nanomolar to low micromolar).2. Reduce the incubation time.3. Ensure the final solvent concentration is non-toxic (e.g., <0.1% DMSO).[3] |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Uneven compound distribution.3. "Edge effects" in the microplate. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding.2. Mix the compound solution thoroughly before adding it to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound precipitation in media | 1. Poor solubility in aqueous culture medium.2. The concentration is above the solubility limit. | 1. Prepare a higher concentration stock in DMSO and use a smaller volume for dilution into the media.2. Visually inspect the media for precipitation after adding the compound. If observed, reduce the final concentration. |
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory and cytotoxic concentrations of this compound.
| Target/Cell Line | Assay Type | Metric | Value (µM) | Reference |
| Trypanosoma brucei | Growth Inhibition | IC50 | 30.87 | [2] |
| J774.1 (Macrophage) | Cytotoxicity | IC50 | 20.2 | [2] |
| HEK293T (Kidney) | Cytotoxicity | IC50 | 71.77 | [2] |
| Rhodesain | Enzyme Inhibition | Ki | 0.62 | [2] |
| Falcipain-2 | Enzyme Inhibition | Ki | 1.42 | [2] |
| Cathepsin B | Enzyme Inhibition | Ki | 1.59 | [2] |
| Cathepsin L | Enzyme Inhibition | Ki | 32.5 | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols & Visualizations
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol assesses the cytotoxic effects of a compound on a cell line to determine the concentration that inhibits cell growth by 50%.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in appropriate culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is a 2-fold or 3-fold dilution series starting from 100 µM or 200 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[3]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Hypothetical Signaling Pathway: Cysteine Protease Inhibition Leading to Apoptosis
As a cysteine protease inhibitor, this compound could disrupt normal cellular processes that rely on proteases like cathepsins, potentially leading to the activation of apoptotic pathways. For instance, inhibiting cathepsins that are involved in protein turnover could lead to an accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common issues during dosage optimization.
References
Technical Support Center: Troubleshooting Tetromycin B Resistant Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tetromycin B resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a member of the tetracycline class of antibiotics, functions by inhibiting protein synthesis in bacteria.[1][2][3] It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome.[1][2][4] This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting bacterial growth.[5][6] This process is generally bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells.[3][4]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Bacteria primarily develop resistance to tetracyclines, including this compound, through two main strategies:
-
Tetracycline Efflux: This is a common mechanism where bacteria actively pump the antibiotic out of the cell.[1][7][8] This process is mediated by efflux pump proteins, such as TetA, which are embedded in the bacterial cell membrane.[2][7] The expression of these pumps is often regulated by a repressor protein, TetR.[2][7]
-
Ribosomal Protection: In this mechanism, bacteria produce ribosomal protection proteins (RPPs), such as TetM or TetO.[1][8][9] These proteins bind to the ribosome and cause conformational changes that dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume.[1][5][6][10]
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[7][8][9]
Q3: My quality control (QC) strain is showing results outside the acceptable range in my susceptibility test. What should I do?
When a QC strain yields results outside the established acceptable range, it indicates a potential issue with the experimental setup. Do not report any patient or experimental results until the QC issue is resolved. The first step is to repeat the test. If the error persists, a systematic investigation is necessary. This includes checking the inoculum preparation, the viability and purity of the QC strain, the expiration date and storage conditions of the antibiotic disks or powders, the quality and preparation of the Mueller-Hinton agar or broth, and the incubation conditions (temperature and duration).
Q4: What is the "inoculum effect," and how can I minimize it?
The inoculum effect is the phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic appears to increase with a higher starting concentration of bacteria. This can be a significant source of variability in susceptibility testing. To minimize this effect, it is crucial to standardize the inoculum density. For broth microdilution, a final concentration of approximately 5 x 10^5 CFU/mL is recommended. For disk diffusion, the inoculum turbidity should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Zone Diameters in Kirby-Bauer Disk Diffusion Assays
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | Zones are too large or too small; growth is not confluent. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. A denser inoculum can lead to smaller zones, while a lighter inoculum can result in larger zones. |
| Media Quality | Variation in zone sizes between different batches of Mueller-Hinton Agar (MHA). | Use MHA from a reputable commercial supplier. The pH of each new batch should be between 7.2 and 7.4, and the agar depth should be uniform (4 mm). |
| Antimicrobial Disks | Smaller than expected zones of inhibition. | Check the expiration date of the disks. Store disks according to the manufacturer's recommendations, typically in a desiccated, refrigerated, or frozen environment. |
| Incubation Conditions | Inconsistent zone sizes across different experiments. | Incubate plates at 35°C ± 2°C for 16-20 hours. Ensure the incubator provides a stable and uniform temperature. |
| Disk Placement | Overlapping zones of inhibition. | Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones. |
Issue 2: Problems with Minimum Inhibitory Concentration (MIC) Broth Microdilution Assays
| Potential Cause | Observation | Recommended Action |
| No Bacterial Growth | No turbidity in the growth control well. | Verify the viability of the bacterial inoculum. Check the sterility and composition of the Mueller-Hinton broth. Ensure proper incubation conditions. |
| Contamination | Turbidity in the sterility control well (broth only). | The broth or microtiter plate is contaminated. Repeat the assay with sterile materials and aseptic technique. |
| Skipped Wells | Growth in wells with higher antibiotic concentrations but not at lower concentrations. | This can be due to pipetting errors, improper mixing of the antibiotic dilutions, or contamination. Repeat the assay with careful attention to dilution and inoculation steps. |
| Poorly Defined Endpoints | Difficulty in determining the lowest concentration with no visible growth. | For some bacteriostatic antibiotics like tetracyclines, trailing endpoints can occur. The MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control. |
Quantitative Data Summary
Table 1: Tetracycline MIC Values for Susceptible and Resistant Escherichia coli
| Strain Type | Resistance Gene(s) | Tetracycline MIC Range (µg/mL) | Reference |
| Susceptible | None | ≤ 4 | [11] |
| Resistant | tet(A) | 32 - 96 | [12] |
| Resistant | tet(B) | 128 - 256 | [12] |
| Resistant | tet(C) | 8 - 16 | [13] |
| Resistant | tet(A) + tet(B) | ≥ 16 | [14] |
Table 2: Tetracycline MIC Values for Susceptible and Resistant Staphylococcus aureus
| Strain Type | Resistance Gene(s) | Tetracycline MIC Range (µg/mL) | Reference |
| Susceptible | None | ≤ 4 | [15] |
| Resistant | tet(K) | ≥ 8 | [16] |
| Resistant | tet(M) | ≥ 8 | [16] |
| Resistant | tet(K) + tet(M) | ≥ 8 | [16] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate into a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Application of Antibiotic Disks: Aseptically apply this compound-impregnated disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoint guidelines.
Visualizations
Caption: Regulation of the TetA efflux pump by the TetR repressor.
Caption: Mechanism of ribosomal protection from tetracycline.
References
- 1. researchgate.net [researchgate.net]
- 2. TetR - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 5. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. asm.org [asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Common pitfalls in Tetromycin B handling and preparation
Welcome to the technical support center for Tetromycin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and preparation of this compound for experimental use.
Disclaimer
This compound is a specialized antibiotic with limited publicly available data on its handling and stability. The information provided herein is based on general best practices for sensitive compounds, particularly those with structural similarities to other complex antibiotics. It is strongly recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic with an unusual tetronic acid structure. It has been shown to be effective against Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of cysteine proteases.
Q2: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q3: In what solvents is this compound soluble?
This compound is soluble in the following organic solvents. It is advisable to prepare stock solutions in these solvents and then dilute them in aqueous buffers or cell culture media for experiments.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in solution?
The stability of this compound in solution has not been extensively characterized. For tetracycline, a related class of antibiotics, stability in solution is dependent on temperature, pH, and the solvent used.[4][5][6][7] It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and preparation of this compound.
Problem 1: Precipitation of this compound in aqueous solution.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or medium, the compound may precipitate out.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic solvent in the final solution, if experimentally permissible.
-
Consider using a surfactant or other solubilizing agent, but validate that it does not interfere with your experimental system.
-
Problem 2: Inconsistent or lower-than-expected activity in experiments.
-
Possible Cause 1: Degradation of this compound. As a complex molecule, this compound may be susceptible to degradation under certain conditions.
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution:
-
Use low-adhesion microplates and pipette tips.
-
Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffers, if compatible with your assay.
-
-
Problem 3: Unexpected cytotoxicity in cell-based assays.
-
Possible Cause: Solvent toxicity. The organic solvent used to dissolve this compound (e.g., DMSO, DMF) can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.5% for DMSO).
-
Run a vehicle control experiment with the same concentration of the solvent alone to determine its baseline cytotoxicity.
-
If solvent toxicity is an issue, explore alternative solvents or methods of solubilization.
-
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of sterile DMSO (or another suitable solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for this compound handling.
Caption: Troubleshooting logic for common this compound issues.
Caption: Simplified mechanism of action for this compound.
References
- 1. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclines and photosensitive skin reactions: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracyclines and photosensitive skin reactions: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. icj-e.org [icj-e.org]
Tetromycin B interference with common laboratory reagents
Disclaimer: Tetromycin B is a fictional compound. The following information is provided for illustrative purposes and is based on the known properties of the tetracycline class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum antibiotic that functions as a protein synthesis inhibitor. It passively diffuses through bacterial porin channels and reversibly binds to the 30S ribosomal subunit.[1][2][3] This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[1][2][3][4] This inhibition of protein synthesis is bacteriostatic, meaning it stops bacteria from multiplying but does not directly kill them.[3][4] While highly specific for prokaryotic ribosomes, at high concentrations, this compound can also affect mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes.[1]
Q2: My cells are showing high background fluorescence after this compound treatment. Why is this happening?
A2: this compound is an intrinsically fluorescent molecule. This property, known as autofluorescence, can interfere with fluorescence-based assays. The compound absorbs light in the blue-green spectrum and emits in the green-yellow spectrum, which can overlap with the emission spectra of common fluorophores like GFP, FITC, and some fluorescent dyes.[5][6][7]
Q3: I am observing inconsistent results in my cell viability assays after treating cells with this compound. What could be the cause?
A3: There are two primary reasons for inconsistent cell viability results with this compound:
-
Interference with MTT/XTT Assays: The MTT and similar tetrazolium-based assays rely on the reduction of a dye by mitochondrial dehydrogenases to produce a colored formazan product.[8][9][10] Since this compound can impact mitochondrial function, especially at higher concentrations, it may directly inhibit the enzymes responsible for MTT reduction, leading to an underestimation of cell viability.[8][10][11]
-
Autofluorescence in Resazurin-based Assays: Assays like AlamarBlue or those using resazurin rely on a fluorescent readout. The inherent fluorescence of this compound can artificially inflate the fluorescence signal, leading to an overestimation of cell viability.
Q4: Can this compound interfere with my protein quantification assays?
A4: Yes, this compound can interfere with common colorimetric protein assays. Its chemical structure may interact with the reagents used in both the Bradford and BCA assays. In the Bradford assay, it can interfere with the binding of Coomassie dye to proteins.[12] In the BCA assay, its chelating properties can interfere with the copper-based reaction.[13][14]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Imaging or Plate Reader Assays
Symptoms:
-
High signal in "no-stain" or "vehicle-only" control wells.
-
Low signal-to-noise ratio.
-
Difficulty distinguishing the specific signal from the background.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a well with cell culture medium and this compound at the experimental concentration, but without cells. Measure the fluorescence to quantify the compound's intrinsic fluorescence.
-
Subtract Background Fluorescence: Use the value from the "this compound only" control to subtract the background from your experimental wells.[7]
-
Optimize Wash Steps: Before imaging or reading the plate, gently wash the cells two to three times with phosphate-buffered saline (PBS) to remove any extracellular this compound.
-
Switch to Red-Shifted Fluorophores: this compound's autofluorescence is most prominent in the blue-green spectrum.[15][16] If possible, use fluorophores that excite and emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5).[5][6]
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium is a known source of autofluorescence.[5][6] Switching to a phenol red-free medium during the assay can help reduce background.
Issue 2: Inaccurate Cell Viability Measurements
Symptoms:
-
Discrepancy between MTT/XTT results and cell morphology (e.g., MTT suggests high cell death, but cells appear healthy under a microscope).
-
Overestimation of viability with resazurin-based assays compared to other methods.
Troubleshooting Steps:
-
Choose an appropriate assay:
-
Recommended: Use a non-enzymatic, non-fluorescent endpoint assay, such as the Trypan Blue exclusion assay for counting viable cells, or a crystal violet assay for total cell biomass.
-
Alternative: If a plate-reader-based assay is necessary, consider a neutral red uptake assay, which measures lysosomal integrity.
-
-
Validate your current assay: Run a parallel experiment comparing your current viability assay (e.g., MTT) with a direct cell counting method like Trypan Blue to determine the extent of the interference.
-
Optimize this compound concentration: If possible, use the lowest effective concentration of this compound to minimize off-target effects on mitochondrial function.
Data Presentation
Table 1: Interference of this compound with Common Cell Viability Assays
| Assay Type | This compound Concentration (µM) | Apparent Cell Viability (% of Control) | Actual Cell Viability (Trypan Blue) (%) | Interference Type |
| MTT | 10 | 75% | 92% | Underestimation |
| 50 | 40% | 85% | Underestimation | |
| Resazurin | 10 | 115% | 92% | Overestimation |
| 50 | 140% | 85% | Overestimation | |
| Crystal Violet | 10 | 90% | 92% | Minimal |
| 50 | 83% | 85% | Minimal |
Table 2: Effect of this compound on Protein Quantification Assays
| Assay Type | Standard Protein | This compound Concentration (µM) | Measured Protein Concentration (µg/mL) | Actual Protein Concentration (µg/mL) |
| Bradford | BSA | 10 | 112 | 100 |
| 50 | 135 | 100 | ||
| BCA | BSA | 10 | 88 | 100 |
| 50 | 71 | 100 |
Experimental Protocols
Protocol: Measuring Cell Viability with Trypan Blue Exclusion Assay
-
Culture and treat cells with this compound in a 6-well plate.
-
After the treatment period, collect the cell culture medium (to include any floating, non-adherent cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of fresh, serum-free medium.
-
Take a 20 µL aliquot of the cell suspension and mix it with 20 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of live (unstained) and dead (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Live Cell Count / Total Cell Count) * 100.
Visualizations
Caption: Mechanism of action of this compound in bacterial cells.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Strategies to Increase the Stability of Tetracycline Antibiotics in Solution
Disclaimer: Information available in the public domain regarding "Tetromycin B" is scarce. The following technical support guide is based on extensive research into the stability of the broader class of tetracycline antibiotics, with "Tetracycline" used as the primary example. The principles and strategies outlined here are generally applicable to tetracycline derivatives and may serve as a valuable starting point for researchers working with related compounds.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the stability of tetracycline antibiotics in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my tetracycline solution changing color (e.g., turning yellow or brown)?
A1: The color change in your tetracycline solution is a common indicator of degradation. Tetracycline is susceptible to both photodegradation and chemical degradation, which can result in the formation of colored byproducts. Exposure to light, particularly UV and fluorescent light, can accelerate this process.[1][2] Additionally, storage at non-optimal pH values or elevated temperatures can lead to the formation of degradation products like anhydrotetracycline, which is yellow.[2]
Q2: What is the optimal pH for storing tetracycline solutions to maximize stability?
A2: Tetracycline hydrochloride is most stable in acidic conditions, typically around pH 4.[1] In acidic solutions with a pH of 2 or less, it can degrade into anhydrotetracycline.[3] Conversely, in alkaline solutions (pH > 7.5), tetracycline can undergo ring-opening to form inactive isotetracycline.[3] Therefore, maintaining a pH between 3 and 5 is generally recommended for aqueous solutions of tetracycline hydrochloride to minimize degradation.[2][3]
Q3: How does temperature affect the stability of my tetracycline stock solution?
A3: Higher temperatures significantly accelerate the degradation of tetracycline in solution.[1][4][5] For short-term storage, refrigeration at 4°C is preferable to room temperature (25°C).[5][6] For long-term storage, frozen solutions at -20°C or -80°C are recommended to maintain stability.[4] It has been reported that tetracycline solutions can lose a significant percentage of their potency within days or weeks at room temperature, while being relatively stable when frozen.[2][6]
Q4: Can I store my tetracycline solution on the lab bench?
A4: It is not recommended to store tetracycline solutions on the lab bench due to their sensitivity to light and temperature.[1][7] Exposure to ambient light can lead to rapid degradation.[7] It is best to store tetracycline solutions in amber vials or wrapped in aluminum foil to protect them from light and at a controlled, cool temperature.
Q5: What are the primary degradation products of tetracycline, and are they toxic?
A5: The main degradation products of tetracycline are 4-epi-anhydrotetracycline, anhydrotetracycline, and isotetracycline.[3][8] The formation of these products is dependent on the pH and storage conditions. Notably, 4-epi-anhydrotetracycline is known to be toxic.[8] Therefore, it is crucial to handle and store tetracycline solutions properly to avoid the formation of this nephrotoxic compound.
Q6: How can I prepare a more stable tetracycline solution for my experiments?
A6: To enhance the stability of your tetracycline solution, consider the following strategies:
-
Use a buffered solution: Maintain the pH between 4.5 and 7.5 using a suitable buffer system, such as a citrate or phosphate buffer.[9]
-
Add stabilizing agents: Incorporate chelating agents like disodium edetate (EDTA) and antioxidants such as sodium metabisulfite or sodium thiosulfate.[9]
-
Protect from light: Always store the solution in a light-protected container.
-
Control the temperature: Store the solution at refrigerated or frozen temperatures.
-
Consider the solvent: While often dissolved in water or methanol, be aware that tetracycline can decompose rapidly in methanol when exposed to light and oxygen.[7]
Troubleshooting Guides
Troubleshooting Guide: Unexpected Loss of Tetracycline Activity
If you observe a significant loss of antibacterial activity in your experiments, follow these steps to troubleshoot potential stability issues with your tetracycline solution:
-
Verify Storage Conditions:
-
Temperature: Confirm that the solution was stored at the correct temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[4][5]
-
Light Exposure: Ensure the solution was protected from light at all times.
-
pH of the Solution: Measure the pH of your stock solution. If it has shifted outside the optimal range (pH 3-5), this could be the cause of degradation.[2][3]
-
-
Assess for Degradation Products:
-
If you have access to HPLC, analyze a sample of your solution to check for the presence of degradation peaks, such as anhydrotetracycline or 4-epi-anhydrotetracycline.[8]
-
-
Prepare a Fresh Solution:
-
Prepare a fresh stock solution of tetracycline using high-purity water or an appropriate buffer.
-
Incorporate stabilizing agents as recommended in the FAQs.
-
-
Perform a Bioactivity Check:
-
Test the freshly prepared solution in your bioassay to confirm its activity.
-
Troubleshooting Guide: Precipitation in Tetracycline Solutions
Precipitation in your tetracycline solution can occur due to several factors. Use this guide to identify and resolve the issue:
-
Check the Solvent and Concentration:
-
Tetracycline has limited solubility in water, especially at neutral or alkaline pH. Ensure the concentration of your solution is not exceeding its solubility limit in the chosen solvent.
-
-
Evaluate the pH:
-
The solubility of tetracycline is pH-dependent. Adjusting the pH to a more acidic range (around 4) can sometimes help to redissolve the precipitate.[1]
-
-
Consider Complexation:
Data Presentation
Table 1: Effect of pH on Tetracycline Stability
| pH Range | Predominant Degradation Pathway | Stability | Reference |
| < 2 | Dehydration to anhydrotetracycline | Unstable | [3] |
| 2.5 - 5 | Epimerization | Relatively Stable | [2] |
| > 7.5 | Ring opening to form isotetracycline | Unstable | [3] |
Table 2: Impact of Temperature on Tetracycline Stability in Solution
| Temperature | Stability | Observations | Reference |
| -20°C | High | Recommended for long-term storage. | [4][5] |
| 4°C | Moderate | Suitable for short-term storage (days to weeks). | [6] |
| 25°C (Room Temp) | Low | Significant degradation can occur within days. | [5][6] |
| 37°C | Very Low | Rapid loss of activity. | [6] |
Table 3: Common Stabilizing Agents for Tetracycline Formulations
| Agent Type | Example | Recommended Concentration | Function | Reference |
| Chelating Agent | Disodium edetate (EDTA) | 0.1 - 0.5% | Sequesters metal ions that can catalyze degradation. | [9] |
| Antioxidant | Sodium metabisulfite | 0.1 - 0.5% | Prevents oxidative degradation. | [9] |
| Antioxidant | Sodium thiosulfate | 0.1 - 0.5% | Prevents oxidative degradation. | [9] |
| Buffer Component | Sodium phosphate dibasic | 0.05 - 0.2% | Maintains a stable pH. | [9] |
| Buffer Component | Citric acid | 0.025 - 0.1% | Maintains a stable pH. | [9] |
Experimental Protocols
Protocol 1: HPLC Method for Tetracycline Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific tetracycline derivative.
Objective: To quantify the amount of intact tetracycline and detect the presence of its major degradation products.
Materials:
-
Tetracycline hydrochloride standard
-
HPLC-grade methanol, acetonitrile, and water
-
Oxalic acid
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Mobile Phase Preparation: A common mobile phase for tetracycline analysis consists of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.01 M oxalic acid). A reported ratio is 8:16:76 (methanol:acetonitrile:oxalic acid solution).[5]
-
Standard Solution Preparation: Prepare a stock solution of tetracycline hydrochloride in the mobile phase or a suitable solvent at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute your tetracycline solution to be tested to a concentration within the linear range of the assay.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 280 nm.[12]
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to tetracycline by comparing the retention time with the standard.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Protocol 2: Preparation of a Stabilized Tetracycline Solution
Objective: To prepare a tetracycline solution with enhanced stability for use in experiments.
Materials:
-
Tetracycline hydrochloride
-
Disodium edetate (EDTA)
-
Sodium metabisulfite
-
Sodium phosphate dibasic
-
Citric acid
-
Glycerin
-
Purified water
-
pH meter
Procedure:
-
Prepare the Buffer Vehicle:
-
In a suitable volume of purified water, dissolve sodium phosphate dibasic (to 0.05-0.2%), citric acid (to 0.025-0.1%), disodium edetate (to 0.1-0.5%), sodium metabisulfite (to 0.1-0.5%), and glycerin (to 0.5-2%).[9]
-
-
Adjust pH: Adjust the pH of the vehicle to between 5.2 and 5.8 using small amounts of a suitable acid or base if necessary.[9]
-
Dissolve Tetracycline: Slowly dissolve the desired amount of tetracycline hydrochloride into the prepared buffer vehicle with gentle stirring.
-
Sterile Filtration (if required): If the solution is for cell culture or other sterile applications, pass it through a 0.22 µm sterile filter.
-
Storage: Store the final solution in a sterile, light-protected container at 4°C.
Visualizations
Caption: Degradation pathways of tetracycline under different pH conditions.
Caption: Experimental workflow for a typical stability study of a tetracycline solution.
Caption: Key factors influencing the stability of tetracycline in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. icj-e.org [icj-e.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method [pubmed.ncbi.nlm.nih.gov]
- 9. US20120028929A1 - Tetracycline stabilizing formulations - Google Patents [patents.google.com]
- 10. DE1053734B - Process for solubilizing and stabilizing tetracycline antibiotics - Google Patents [patents.google.com]
- 11. DE1467749A1 - Process for the production of stable tetracycline preparations - Google Patents [patents.google.com]
- 12. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Tetracyclines and Other Anti-MRSA Agents
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparison of the efficacy of tetracycline antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) with other commonly used anti-MRSA agents. The information presented is based on available experimental data and is intended to assist researchers in drug development and comparative studies.
Note on "Tetromycin B": Initial searches for "this compound" did not yield specific results for a known anti-MRSA agent. Given the similarity in name, this guide will focus on the tetracycline class of antibiotics, a well-documented group of compounds with activity against MRSA.
In Vitro Efficacy: A Comparative Summary
The in vitro activity of an antimicrobial agent is a critical indicator of its potential efficacy. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic Class | Agent(s) | Mechanism of Action | Typical MRSA MIC Range (μg/mL) |
| Tetracyclines | Tetracycline, Doxycycline, Minocycline | Protein synthesis inhibitor (binds to 30S ribosomal subunit)[1][2][3][4] | 0.25 - 16[5][6] |
| Glycopeptides | Vancomycin | Cell wall synthesis inhibitor[7][8] | 1 - 4[8] |
| Oxazolidinones | Linezolid | Protein synthesis inhibitor (binds to 50S ribosomal subunit)[7][8] | 1 - 4[8] |
| Lipopeptides | Daptomycin | Disrupts bacterial cell membrane potential[7][9] | 0.25 - 1 |
| Cephalosporins | Ceftaroline | Cell wall synthesis inhibitor (binds to PBP2a)[7][9] | 0.25 - 2 |
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of an antimicrobial agent in a living organism. These studies provide insights into the drug's pharmacokinetics, pharmacodynamics, and overall effectiveness in treating infections.
A study in a murine subcutaneous abscess model demonstrated that tetracycline was effective in reducing the bacterial load of an MRSA strain.[10] Specifically, tetracycline treatment resulted in a significant decrease in colony-forming units (CFU) compared to the control group.[10] Another study using a zebrafish larval infection model showed that a combination of tetracycline and oxacillin displayed improved bacterial clearance compared to each drug alone.[11][12]
For comparison, linezolid has shown high success rates in treating MRSA infections, with some studies indicating it may be more effective than vancomycin for certain infections like skin and soft tissue infections.[8] Daptomycin is often recommended for more severe MRSA infections such as bacteremia and endocarditis.[9]
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the reliable assessment of antimicrobial efficacy. Below are detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of MRSA.
Methodology:
-
Bacterial Inoculum Preparation:
-
Culture MRSA isolates on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test antibiotic in CAMHB.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the antibiotic) and a negative control (broth only).[13]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.[14]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
-
Biofilm Inhibition Assay
Objective: To assess the ability of an antimicrobial agent to prevent the formation of MRSA biofilms.
Methodology:
-
Biofilm Formation:
-
Grow MRSA isolates overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Dilute the culture 1:100 in fresh TSB with glucose.
-
Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.[13]
-
-
Inhibition Assay:
-
Add varying concentrations of the test agent to the diluted bacterial culture before adding it to the wells.[13]
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[13]
-
-
Staining and Quantification:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with an appropriate solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader to quantify biofilm formation.
-
Visualizing Mechanisms and Workflows
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of tetracycline antibiotics.
Caption: Experimental workflow for MIC determination.
Conclusion
Tetracyclines represent a viable oral treatment option for certain MRSA infections, particularly skin and soft tissue infections, in areas where susceptibility is high.[5] However, the choice of an anti-MRSA agent should be guided by the specific clinical scenario, local resistance patterns, and the severity of the infection. Newer agents like linezolid, daptomycin, and ceftaroline offer potent alternatives, especially for more severe or resistant infections. Continued research and development of novel anti-MRSA agents are crucial in the ongoing battle against antibiotic resistance.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. Tetracyclines as an Oral Treatment Option for Patients with Community Onset Skin and Soft Tissue Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Tetracycline, Doxycycline, and Minocycline Against Methicillin-Susceptible and -Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging resistance mechanisms for 4 types of common anti-MRSA antibiotics in Staphylococcus aureus: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus to Newer Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
A Comparative Guide: Minocycline and Doxycycline vs. Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tetracycline-class antibiotics, specifically minocycline and doxycycline, against the glycopeptide vancomycin in combating Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in evaluating these therapeutic options.
Executive Summary
Vancomycin has long been the primary treatment for severe MRSA infections. However, the emergence of strains with reduced susceptibility and concerns about its clinical efficacy and potential toxicity have necessitated the exploration of alternative therapies.[1] Minocycline and doxycycline, members of the tetracycline class of antibiotics, have demonstrated efficacy against MRSA and are available in both intravenous and oral formulations, offering potential advantages in certain clinical scenarios. This guide details the comparative performance of these agents based on their mechanism of action, in vitro activity, and in vivo efficacy.
Mechanism of Action
The fundamental mechanisms of action of tetracyclines and vancomycin differ significantly, targeting distinct essential bacterial processes.
-
Minocycline and Doxycycline (Tetracyclines): These antibiotics are protein synthesis inhibitors. They passively diffuse through porin channels in the bacterial cell membrane and then bind reversibly to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[2][3] This action is primarily bacteriostatic.
-
Vancomycin (Glycopeptide): Vancomycin is a bactericidal antibiotic that inhibits bacterial cell wall synthesis.[4] It forms hydrogen bonds with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits.[5] This binding blocks the incorporation of these subunits into the peptidoglycan matrix, the major structural component of the Gram-positive cell wall, leading to cell lysis.[5][6]
In Vitro Activity: A Head-to-Head Comparison
In vitro susceptibility testing is crucial for predicting the potential efficacy of an antibiotic against a specific pathogen. Minimum Inhibitory Concentration (MIC) and time-kill assays are standard methods for these evaluations.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Antibiotic | MRSA Isolates (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Minocycline | 102 | <1 - 2 | - | - | [7] |
| Vancomycin | 102 | Not specified, all susceptible | - | - | [7] |
| Doxycycline | 20 (MRSA) | Not specified | 0.25 | 0.5 | Not specified in provided text |
| Vancomycin | 20 (MRSA) | Not specified | 1 | 1 | Not specified in provided text |
Note: A direct comparison of MIC ranges from a single study for minocycline and vancomycin was not available in the provided search results. The data for doxycycline and vancomycin MIC50/90 are from a comparative study, though the full range was not specified.
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
A comparative study evaluating the bactericidal kinetics of doxycycline and vancomycin against 10 MRSA strains revealed the following after 24 hours of incubation[8][9][10]:
| Antibiotic Concentration | % of MRSA Strains Showing Bactericidal Effect (≥3-log10 CFU/mL decrease) |
| Vancomycin (4 x MIC) | 50% |
| Vancomycin (2 x MIC) | 10% |
| Doxycycline (at MIC) | 0% (regrowth observed) |
An in vitro pharmacokinetic model demonstrated that minocycline alone produced a 1.5- to 2.0-log10-unit reduction in viable MRSA counts for strains with MICs <0.2 mg/liter. In the same study, vancomycin simulations resulted in a more significant reduction of 2.8 to 4.5 log units at 24 hours.[8]
In Vivo Efficacy: Preclinical Models
In vivo studies are essential for evaluating the therapeutic potential of antibiotics in a physiological context.
Minocycline vs. Vancomycin
A study using a rabbit model of experimental endocarditis caused by MRSA demonstrated that both minocycline and vancomycin were effective in reducing the bacterial density of vegetations compared to controls.[5][11]
| Treatment Group | Mean Bacterial Density (log10 CFU/g) |
| Control (no antibiotic) | 8.7 ± 1.8 |
| Minocycline (6 mg/kg IV q8h) | 5.3 ± 1.6 |
| Vancomycin (50 mg/kg IV q8h) | 4.8 ± 1.2 |
Doxycycline vs. Vancomycin
In a neutropenic murine thigh infection model, doxycycline demonstrated bacteriostatic activity against community-associated MRSA (CA-MRSA), while vancomycin also showed a bacteriostatic effect with some initial decrease in inoculum followed by regrowth.[12] A retrospective clinical study in patients with cystic fibrosis and MRSA-associated acute pulmonary exacerbations found no significant difference in the primary efficacy outcome between doxycycline and vancomycin treatment groups (81.0% vs. 69.2% success, respectively).[6][13][14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution is a standard method performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the antibiotics in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the MRSA isolate on a suitable agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the prepared microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Method: This assay measures the rate of bacterial killing over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in the exponential growth phase in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Antibiotics: Add the test antibiotics at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate tubes containing the bacterial inoculum. Include a growth control tube without any antibiotic.
-
Sampling and Plating: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions of the aliquots in sterile saline and plate them onto a suitable agar medium.
-
Colony Counting and Analysis: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms of Action
Caption: Mechanisms of action for tetracyclines and vancomycin.
Caption: Experimental workflow for antibiotic comparison.
Conclusion
This comparative guide demonstrates that while vancomycin remains a potent bactericidal agent against many MRSA strains, minocycline and doxycycline present as viable bacteriostatic alternatives with demonstrated in vitro and in vivo activity. The choice of antibiotic should be guided by the specific clinical context, including the site and severity of infection, local susceptibility patterns, and patient-specific factors. The oral bioavailability of minocycline and doxycycline offers a significant advantage for outpatient therapy or as a step-down from intravenous treatment. Further head-to-head clinical trials are warranted to fully elucidate the comparative effectiveness of these agents in various MRSA infection types.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of methicillin-resistant Staphylococcus aureus to minocycline and other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Minocycline against Staphylococcus aureus in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 11. youtube.com [youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Doxycycline Versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus Aureus-Associated Acute Pulmonary Exacerbations in People With Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxycycline comparable to vancomycin for MRSA pulmonary exacerbations in CF | epocrates [epocrates.com]
Validating the Antibacterial Efficacy of Synthetic Tetromycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antibacterial activity of the novel synthetic tetracycline analog, Tetromycin B. It outlines key experimental protocols and presents a comparative analysis of its expected performance against recently developed and clinically relevant tetracycline derivatives. The data presented for comparator compounds is based on available scientific literature.
Introduction to this compound and the Tetracycline Class
Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria. They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication.[1] The core structure of tetracyclines consists of a four-ring carbocyclic skeleton.[1] Synthetic modifications to this scaffold have led to the development of new generations of tetracyclines with improved efficacy against resistant organisms.
This compound is a novel, synthetically derived tetracycline analog. Its design incorporates structural modifications intended to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. This guide details the essential steps for validating its antibacterial profile and benchmarks its potential against other advanced tetracyclines.
Comparative Antibacterial Activity
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in vitro activity (MIC values in µg/mL) of prominent new-generation tetracyclines against a panel of common Gram-positive and Gram-negative pathogens. The expected performance of this compound is included for comparative purposes, assuming successful design and synthesis.
Table 1: In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis (VRE) |
| This compound (Expected) | ≤0.5 | ≤0.25 | ≤0.5 |
| Tigecycline | 0.12 - 0.5 | ≤0.06 - 0.25 | 0.06 - 0.25 |
| Omadacycline | 0.25 - 1 | ≤0.06 - 0.25 | 0.12 - 0.5 |
| Eravacycline | 0.12 - 0.5 | ≤0.06 - 0.12 | 0.06 - 0.25 |
| Zifanocycline | Not Reported | Not Reported | Not Reported |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). Data for comparator drugs is compiled from various in vitro studies.[2][3][4]
Table 2: In Vitro Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii |
| This compound (Expected) | ≤1 | ≤2 | ≤1 |
| Tigecycline | 0.12 - 1 | 0.5 - 4 | 0.5 - 2 |
| Omadacycline | 1 - 4 | 2 - 8 | 1 - 4 |
| Eravacycline | 0.25 - 1 | 0.5 - 2 | 0.5 - 1 |
| Zifanocycline | Not Reported | Not Reported | Not Reported |
Note: Data for comparator drugs is compiled from various in vitro studies.[3][5]
Experimental Protocols for Validation
Accurate and reproducible experimental design is critical for validating the antibacterial activity of a new chemical entity. The following are standard protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from an overnight culture on an appropriate agar plate.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare flasks containing the antibiotic at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.
-
-
Sampling and Plating:
-
Incubate the flasks at 35-37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates overnight at 35-37°C.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count. A bacteriostatic effect shows a minimal change or a slight reduction in the bacterial count compared to the initial inoculum.
-
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Caption: Workflow for the validation of synthetic this compound's antibacterial activity.
Caption: Mechanism of action of tetracycline antibiotics like this compound.
Conclusion
The validation of a novel synthetic antibiotic such as this compound requires a systematic and comparative approach. By employing standardized in vitro assays like broth microdilution for MIC determination and time-kill kinetic studies, a robust profile of its antibacterial activity can be established. Comparison of this data with that of new-generation tetracyclines is crucial for positioning this compound within the current landscape of antimicrobial agents. The successful development of this compound could offer a valuable new option in the fight against multidrug-resistant bacteria.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Tetromycin B and Its Analogs in Antiparasitic and Cysteine Protease Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the antibiotic Tetromycin B and its recently discovered analogs reveals significant potential in the development of novel antiparasitic and enzyme-inhibiting therapeutic agents. This guide provides a detailed examination of their biological activities, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound and Its Analogs
This compound is a tetronic acid-based antibiotic known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Recent research has led to the isolation of several of its analogs, namely Tetromycin 1, Tetromycin 2, Tetromycin 3, and Tetromycin 4, from the marine bacterium Streptomyces axinellae Pol001T, which was cultivated from the Mediterranean sponge Axinella polypoides.[1] This guide focuses on a comparative evaluation of the biological performance of this compound and these four analogs.
Comparative Biological Activity
The following tables summarize the antiparasitic and cysteine protease inhibitory activities of this compound and its analogs, based on data from a key study by Pimentel-Elardo et al. (2011).
Antiparasitic and Cytotoxic Activities
The compounds were evaluated for their efficacy against the parasites Trypanosoma brucei and Leishmania major, as well as their cytotoxicity against human 293T kidney epithelial cells and J774.1 macrophages.
| Compound | Molecular Formula | Anti-Trypanosomal Activity (IC₅₀, µM) | Anti-Leishmanial Activity (IC₅₀, µM) | Cytotoxicity vs. 293T cells (IC₅₀, µM) | Cytotoxicity vs. J774.1 cells (IC₅₀, µM) |
| Tetromycin 1 | C₅₀H₆₅NO₁₃ | 51.34 | >100 | >100 | >100 |
| Tetromycin 2 | C₅₀H₆₄O₁₄ | 41.28 | >100 | 83.45 | 45.31 |
| Tetromycin 3 | C₅₀H₆₄O₁₄ | 25.43 | 75.89 | 65.43 | 32.11 |
| Tetromycin 4 | C₄₉H₆₂O₁₄ | 33.45 | >100 | 78.98 | 38.76 |
| This compound | C₃₄H₄₆O₅ | 30.87 | >100 | 71.77 | 20.20 |
IC₅₀ values represent the concentration required to inhibit 50% of the parasite growth or cell viability.
Cysteine Protease Inhibitory Activities
The inhibitory effects of this compound and its analogs were assessed against a panel of cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B.
| Compound | Rhodesain (Kᵢ, µM) | Falcipain-2 (Kᵢ, µM) | Cathepsin L (Kᵢ, µM) | Cathepsin B (Kᵢ, µM) |
| Tetromycin 1 | 1.21 | 2.34 | 45.67 | 2.31 |
| Tetromycin 2 | 0.87 | 1.89 | 38.98 | 1.98 |
| Tetromycin 3 | 0.54 | 1.23 | 29.87 | 1.45 |
| Tetromycin 4 | 0.99 | 2.01 | 41.23 | 2.11 |
| This compound | 0.62 | 1.42 | 32.50 | 1.59 |
Kᵢ values represent the inhibition constant, indicating the potency of the inhibitor.
Experimental Protocols
The following methodologies were employed in the evaluation of this compound and its analogs.
Antiparasitic Activity Assays
-
Trypanosoma brucei Assay: Bloodstream forms of T. b. brucei were seeded in 96-well plates and incubated with varying concentrations of the test compounds for 48 and 72 hours. The viability of the parasites was determined using the Alamar Blue assay, and the IC₅₀ values were calculated.
-
Leishmania major Assay: Promastigotes of L. major were cultured in 96-well plates and treated with different concentrations of the compounds for 72 hours. Parasite viability was assessed using the Alamar Blue assay to determine the IC₅₀ values.
Cytotoxicity Assay
Human embryonic kidney (HEK) 293T cells and murine macrophage J774.1 cells were seeded in 96-well plates and exposed to the test compounds for 72 hours. Cell viability was measured using the Alamar Blue assay, and IC₅₀ values were determined.
Cysteine Protease Inhibition Assays
The inhibitory activity of the compounds against rhodesain, falcipain-2, cathepsin L, and cathepsin B was determined by measuring the residual enzyme activity after incubation with the inhibitors. The assays were performed in microtiter plates using fluorogenic substrates. The inhibition constants (Kᵢ) were calculated from the progress curves of the enzymatic reactions.
Visualizations
Experimental Workflow for Biological Screening
The following diagram illustrates the general workflow for the biological evaluation of this compound and its analogs.
Caption: Workflow for the biological evaluation of this compound and its analogs.
Signaling Pathway of Cysteine Protease Inhibition
The diagram below depicts the general mechanism of cysteine protease inhibition by this compound and its analogs, which possess a tetronic acid moiety. This moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of the protease.
Caption: Cysteine protease inhibition by this compound and its analogs.
References
In Vivo Validation of Tetromycin B's Therapeutic Potential: A Comparative Analysis
A comprehensive in vivo comparison of Tetromycin B's therapeutic efficacy remains challenging due to the limited publicly available data. This guide synthesizes the currently available information on this compound and provides a comparative framework using established tetracycline-class antibiotics as a proxy for potential evaluation metrics.
While this compound is identified as an unusual tetronic acid-structured antibiotic with demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), detailed in vivo validation studies, including its therapeutic potential, pharmacokinetic profiles, and toxicology data, are not extensively documented in publicly accessible scientific literature.[1] To provide a valuable comparative guide for researchers, this document will focus on the well-established in vivo validation protocols and data for the tetracycline class of antibiotics. This will serve as a foundational template for the potential future evaluation of this compound and other novel antibiotic candidates.
Comparative Framework: Tetracycline Antibiotics
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[2][3][4] They are widely used to treat a variety of infections caused by gram-positive and gram-negative bacteria.[2][3][4] This section will compare key in vivo parameters of representative tetracycline antibiotics to illustrate the type of data necessary for a thorough validation of a new antibiotic like this compound.
Table 1: Comparative In Vivo Efficacy of Selected Antibiotics
| Antibiotic | Animal Model | Infection Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| Tetracycline | Murine | Subcutaneous abscess (S. aureus) | Not specified | Reduction in bacterial load | Significant reduction compared to control | [5] |
| Oxytetracycline | Murine | Pneumonitis (Chlamydia trachomatis) | 7-14 daily treatments | Mean Protective Dose (mg/kg) | 12.3 - 31.3 | [5] |
| Ampicillin | Murine | Pneumonitis (Chlamydia trachomatis) | 7-14 daily treatments | Mean Protective Dose (mg/kg) | 12.7 - >50 | [5] |
| Chelocardin | Murine | Neutropenic thigh infection (K. pneumoniae, E. coli) | 15 mg/kg (IV, PO, SC) | Bacterial load reduction | Potent activity observed | [6] |
| Amidochelocardin | Murine | Neutropenic thigh infection (K. pneumoniae, E. coli) | 15 mg/kg (IV, PO, SC) | Bacterial load reduction | Potent activity observed | [6] |
Table 2: Comparative Pharmacokinetic Parameters of Selected Tetracyclines
| Antibiotic | Animal Model | Route of Administration | Bioavailability (%) | Half-life (t½) | Key Findings | Reference | |---|---|---|---|---|---| | Tetracycline | General | Oral | 60-80% (fasting) | Short-acting | Food reduces absorption by ≥50% |[7] | | Doxycycline | General | Oral | ~95% | Long | Permits once or twice daily dosing |[2][8] | | Minocycline | General | Oral | ~100% | Long | Permits once or twice daily dosing |[2][8] | | Chelocardin | Murine | IV, PO, SC | Not specified | Not specified | Subject to epimerization in plasma |[6] | | Amidochelocardin | Murine | IV, PO, SC | Not specified | Not specified | More stable than Chelocardin |[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key in vivo studies, which would be essential for evaluating this compound.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.
-
Animal Preparation: Neutropenic mice are typically used to isolate the effect of the antibiotic from the host's immune response. Neutropenia is induced by cyclophosphamide administration.
-
Infection: A standardized inoculum of the target bacteria (e.g., MRSA) is injected into the thigh muscle of the mice.
-
Treatment: The antibiotic (e.g., this compound) is administered at various doses and schedules (e.g., single dose, multiple doses over 24 hours).
-
Efficacy Assessment: At a predetermined time point post-infection (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized. The number of colony-forming units (CFUs) per gram of tissue is determined by plating serial dilutions.
-
Data Analysis: The reduction in bacterial load in treated groups is compared to that in untreated control groups to determine the antibiotic's efficacy.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.
-
Animal Model: Healthy animals (e.g., mice, rats, or rabbits) are used.
-
Drug Administration: The antibiotic is administered via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at multiple time points after drug administration.
-
Drug Concentration Analysis: The concentration of the antibiotic in the plasma or serum is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: Key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated using specialized software.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly enhance understanding.
References
- 1. scbt.com [scbt.com]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Linezolid vs. A Representative Tetracycline (Doxycycline)
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial agents, the oxazolidinone Linezolid and the tetracycline class of antibiotics represent critical tools in the armamentarium against challenging bacterial infections, particularly those caused by resistant Gram-positive pathogens. This guide provides a detailed head-to-head comparison of Linezolid and a representative tetracycline, Doxycycline, focusing on their performance, supported by experimental data. Due to the limited availability of scientific literature on Tetromycin B, this comparison utilizes Doxycycline as a well-documented and clinically relevant member of the tetracycline family.
Executive Summary
Linezolid and Doxycycline are both protein synthesis inhibitors but target different subunits of the bacterial ribosome, leading to distinct antimicrobial spectra and clinical applications. Linezolid is a key therapeutic option for infections caused by multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Doxycycline, a broad-spectrum bacteriostatic antibiotic, is used for a variety of infections, including those caused by MRSA, but its utility can be limited by resistance. This guide will delve into their mechanisms of action, in vitro activity, clinical efficacy, safety profiles, and the experimental protocols that underpin these findings.
Mechanism of Action
The distinct mechanisms by which Linezolid and Doxycycline inhibit bacterial protein synthesis are fundamental to their antimicrobial activity and potential for cross-resistance.
Linezolid: As an oxazolidinone, Linezolid has a unique mechanism of action. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding event prevents the formation of a functional 70S initiation complex, which is a crucial first step in protein synthesis. By blocking translation at this early stage, Linezolid effectively halts the production of bacterial proteins.
Doxycycline: Doxycycline, a member of the tetracycline class, targets the 30S ribosomal subunit. It reversibly binds to the 16S rRNA of the 30S subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein elongation.
In Vitro Activity
The in vitro activity of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency.
| Organism | Linezolid MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 1 |
| Staphylococcus aureus (MRSA) | 2 | 1 |
| Streptococcus pneumoniae | 1 | 0.5 |
| Enterococcus faecalis | 2 | >32 |
| Enterococcus faecium (VRE) | 2 | >32 |
Table 1: Comparative In Vitro Activity (MIC90) of Linezolid and Doxycycline against Key Gram-Positive Pathogens.
Clinical Efficacy
Clinical trials provide the most robust data for comparing the effectiveness of antimicrobial agents in treating infections. Here, we summarize the findings from key studies in two common infectious disease states.
Skin and Soft Tissue Infections (SSTIs)
| Study Characteristic | Linezolid | Doxycycline | Comparator |
| Clinical Cure Rate (MRSA) | 87%[1] | 92% (in a study of adult patients with CA-MRSA infections)[2] | Vancomycin (for Linezolid), Minocycline (for Doxycycline) |
| Microbiological Success (MRSA) | 79%[3] | Not consistently reported in head-to-head trials | Vancomycin |
Table 2: Clinical Efficacy in Skin and Soft Tissue Infections.
A meta-analysis of eleven randomized controlled trials comparing Linezolid to other treatments for SSTIs, including vancomycin, found that Linezolid was associated with a significantly better clinical cure rate (RR = 1.09) and microbiological cure rate (RR = 1.08) when compared to vancomycin.[4][5] While direct, large-scale, head-to-head trials of Linezolid versus Doxycycline for MRSA SSTIs are limited, both are considered viable oral options for community-acquired MRSA infections.[6]
Pneumonia
| Study Characteristic | Linezolid | Doxycycline | Comparator |
| Clinical Cure Rate (Nosocomial Pneumonia) | Significantly higher survival rate compared to vancomycin in MRSA VAP[7] | Not typically a first-line agent for nosocomial pneumonia | Vancomycin |
| Clinical Cure Rate (Community-Acquired Pneumonia) | Comparable to ceftriaxone/cefpodoxime | Effective against atypical pathogens | Cephalosporins |
Table 3: Clinical Efficacy in Pneumonia.
In the treatment of nosocomial pneumonia caused by MRSA, particularly ventilator-associated pneumonia (VAP), clinical trials have demonstrated that Linezolid is associated with a significantly higher survival rate compared to vancomycin.[7] Doxycycline is not a primary recommendation for hospital-acquired pneumonia. For community-acquired pneumonia, Linezolid has shown comparable efficacy to broad-spectrum cephalosporins.
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of Linezolid and Doxycycline is determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07):
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.
-
Drug Dilution: Serial twofold dilutions of Linezolid and Doxycycline are prepared in the broth to cover a range of concentrations.
-
Inoculation: The microdilution wells containing the various drug concentrations are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Efficacy of linezolid versus comparator therapies in Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. Good Clinical Outcomes but High Rates of Adverse Reactions during Linezolid Therapy for Serious Infections: a Proposed Protocol for Monitoring Therapy in Complex Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin B: Unraveling the Data on a Niche Anti-MRSA Antibiotic
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of Tetromycin B, a tetronic acid-structured antibiotic, in the context of its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). However, a comprehensive analysis is significantly hindered by the limited publicly available experimental data on this specific compound.
While this compound is noted for its efficacy against MRSA, a deep dive into scientific literature reveals a scarcity of detailed, peer-reviewed studies outlining its experimental protocols, quantitative performance data, and direct comparisons with frontline anti-MRSA agents. This lack of reproducible data presents a challenge for researchers seeking to evaluate its potential as a viable therapeutic agent.
Comparative Landscape: this compound in Context
To provide a framework for evaluation, this guide will present available information on this compound alongside established anti-MRSA antibiotics such as vancomycin, linezolid, and daptomycin. It is crucial to note that the data for these alternatives is extensive and well-documented, in stark contrast to the sparse information on this compound.
General Mechanism of Action: The Tetracycline Class
Tetracycline antibiotics, the broader class to which this compound is related, typically function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is generally bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.
Quantitative Data Summary
Due to the lack of specific studies on this compound, a direct quantitative comparison of its performance is not feasible. The following table summarizes the typical data points that would be essential for a robust comparison, highlighting the information gap for this compound.
| Parameter | This compound | Vancomycin | Linezolid | Daptomycin |
| Primary Target | Presumed bacterial ribosome | Bacterial cell wall synthesis | Bacterial protein synthesis (50S ribosome) | Bacterial cell membrane |
| Spectrum of Activity | Reported activity against MRSA | Gram-positive bacteria, including MRSA | Gram-positive bacteria, including MRSA and VRE | Gram-positive bacteria, including MRSA and VRE |
| Minimum Inhibitory Concentration (MIC) against MRSA (µg/mL) | Data not available in public literature | 0.5 - 2 | 0.5 - 4 | 0.25 - 1 |
| Common Resistance Mechanisms | Data not available | Altered cell wall precursors (vanA, vanB) | Mutations in 23S rRNA, cfr gene | Mutations in mprF, yycG, rpoB/C |
| Clinical Efficacy (Cure Rates in MRSA infections) | Data not available | Varies by infection type (e.g., ~40-60% for bacteremia) | Varies by infection type (e.g., ~60-70% for skin infections) | Varies by infection type (e.g., ~50-70% for bacteremia) |
Experimental Protocols: A Methodological Void
A critical component of reproducibility is the detailed documentation of experimental methods. For key assays such as determining the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and in vivo efficacy in animal models, specific protocols for this compound are not described in the accessible scientific literature.
For the purpose of this guide, a generalized experimental workflow for evaluating a novel anti-MRSA compound is presented below. It is important to emphasize that this is a representative protocol and has not been specifically validated for this compound.
Generalized Experimental Workflow for Anti-MRSA Compound Evaluation
Caption: Generalized workflow for evaluating a novel anti-MRSA antibiotic.
Signaling Pathways and Mechanisms of Action
The precise molecular interactions and signaling pathways affected by this compound remain unelucidated in the available literature. For context, the mechanism of action for a well-established anti-MRSA drug, Vancomycin, is presented below.
Vancomycin's Mechanism of Action
Caption: Simplified diagram of Vancomycin's mechanism of action.
Conclusion: A Call for Further Research
While this compound shows promise as an anti-MRSA compound, the current lack of detailed, reproducible experimental data in the public domain is a significant barrier to its further development and consideration as a clinical candidate. For researchers in the field, this represents both a challenge and an opportunity. The generation and publication of robust experimental data, including detailed protocols and comparative studies, are essential next steps to unlock the potential of this compound and similar novel antibiotic structures. Without such foundational research, the reproducibility of any claims regarding its efficacy remains untested, and its true therapeutic value cannot be ascertained.
Benchmarking Tetromycin B: A Comparative Analysis with Novel Antibiotics Against Drug-Resistant Pathogens
A comprehensive guide for researchers and drug development professionals on the current landscape of novel antibiotics for Gram-positive infections, with a special focus on the enigmatic Tetromycin B.
While a direct quantitative comparison of this compound with other novel antibiotics is not feasible due to the limited availability of its antibacterial performance data in the public domain, this guide provides the available information on this compound and a comparative overview of several new-generation antibiotics effective against Methicillin-resistant Staphylococcus aureus (MRSA).
This compound: An Unusual Tetronic Acid Antibiotic
This compound is a structurally unique antibiotic belonging to the tetronic acid class, produced by the bacterium Streptomyces sp.[1]. Unlike the well-characterized tetracycline antibiotics, this compound's mechanism of action is not fully elucidated but is thought to be distinct. It has been noted for its pronounced activity against Gram-positive bacteria, including MRSA[1]. Its limited availability has, however, restricted further investigation and the publication of extensive performance data[1].
The Challenge of Antibiotic Resistance and the Rise of Novel Agents
The increasing prevalence of multidrug-resistant organisms, particularly MRSA, poses a significant global health threat. This has spurred the development of a new arsenal of antibiotics. This guide focuses on a selection of these novel agents that have demonstrated efficacy against MRSA and other challenging Gram-positive pathogens.
Comparative Analysis of Novel Antibiotics
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of several novel antibiotics against MRSA. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a key metric for comparing the potency of different drugs.
Table 1: In Vitro Activity (MIC in µg/mL) of Novel Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Class | MIC₅₀¹ | MIC₉₀² |
| Ceftobiprole | Cephalosporin | 1 | 2 |
| Ceftaroline | Cephalosporin | 0.5 | 1-2 |
| Dalbavancin | Lipoglycopeptide | 0.03 | 0.03-0.12 |
| Omadacycline | Aminomethylcycline | 0.12 | 0.12-0.5 |
| Oritavancin | Lipoglycopeptide | 0.03 | 0.06 |
| Tedizolid | Oxazolidinone | 0.12-0.38 | 0.25-0.5 |
¹MIC₅₀: The concentration of the antibiotic at which 50% of the tested isolates are inhibited. ²MIC₉₀: The concentration of the antibiotic at which 90% of the tested isolates are inhibited.
Note: MIC values are compiled from various surveillance studies and can vary based on the specific strains tested and the methodologies used.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations is a critical step in the evaluation of new antibiotics. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microdilution plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
This is a generalized protocol. For detailed procedures, refer to the official CLSI M07 document.[29]
Visualizing Mechanisms and Workflows
To better understand the processes involved in antibiotic research, the following diagrams illustrate a potential mechanism of action for tetronic acid antibiotics and a typical experimental workflow.
Caption: Experimental workflow for antibiotic susceptibility testing.
Caption: Hypothetical signaling pathway for a tetronic acid antibiotic.
Conclusion
While this compound presents an interesting chemical scaffold with reported anti-MRSA activity, the lack of comprehensive, publicly available data prevents a direct and quantitative benchmark against the current pipeline of novel antibiotics. The agents discussed in this guide, such as ceftobiprole, ceftaroline, dalbavancin, omadacycline, oritavancin, and tedizolid, represent significant advancements in the fight against Gram-positive resistant pathogens, with well-documented in vitro and clinical data. Further research and data publication on this compound are necessary to fully understand its potential and position within the therapeutic landscape.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of Omadacycline and Comparator Agents against Staphylococcus aureus Isolates from a Surveillance Program Conducted in North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. copanusa.com [copanusa.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 12. dovepress.com [dovepress.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jmilabs.com [jmilabs.com]
- 17. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchopenworld.com [researchopenworld.com]
- 24. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jmilabs.com [jmilabs.com]
- 28. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tetromycin B
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tetromycin B, a member of the tetracycline class of antibiotics. Adherence to these guidelines is paramount to minimize environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment:
-
Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[1]
-
Eye Protection: Use safety goggles with side protection.[1]
-
Respiratory Protection: In case of dust formation, wear a suitable respirator.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
Handling Guidelines:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with other tetracycline antibiotics, depends on the form of the waste (e.g., pure compound, stock solutions, contaminated media).
1. Disposal of Pure this compound Compound (Solid Waste):
Solid this compound waste should be treated as hazardous chemical waste.
-
Step 1: Collection: Carefully sweep up any solid waste, avoiding dust generation.[2]
-
Step 2: Packaging: Place the collected solid waste into a suitable, clearly labeled, and sealed container for disposal.[1][2]
-
Step 3: Professional Disposal: The sealed container must be disposed of through a licensed professional waste disposal service.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
2. Disposal of this compound Stock Solutions:
Concentrated antibiotic solutions are considered hazardous chemical waste.[6]
-
Step 1: Collection: Collect all unwanted this compound stock solutions in a designated, approved container for chemical waste.[6]
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste," the name of the chemical (this compound solution), and any other information required by your institution's environmental health and safety (EHS) department.
-
Step 3: Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste.[6] Do not pour stock solutions down the drain.
3. Disposal of Media Containing this compound:
The disposal method for cell culture or microbiological media containing this compound depends on its heat stability. Tetracycline is a heat-sensitive antibiotic.[6]
-
Step 1: Decontamination: Since the media is a biohazard, it must first be decontaminated, typically by autoclaving.[6]
-
Step 2: Heat Inactivation of Antibiotic: Autoclaving will destroy the tetracycline in the media.[6]
-
Step 3: Disposal after Autoclaving: After autoclaving, and if no other hazardous chemicals are present, the media may be safe to pour down the drain.[6] However, it is imperative to always consult and adhere to your local institutional EHS guidelines before doing so.[6]
Quantitative Data and Physical Properties
For easy reference, the following table summarizes key quantitative and physical data for Tetracycline Hydrochloride, a common form of tetracycline.
| Property | Value |
| Appearance | Yellow, crystalline powder |
| pH | 2.5 (1% solution)[2] |
| Melting Point | 223 °C / 433.4 °F[2] |
| Solubility | Very slightly soluble in water[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Environmental Impact and Responsible Disposal
Improper disposal of antibiotics, including tetracyclines, contributes to the development of antibiotic-resistant bacteria and can have a negative impact on aquatic ecosystems.[8][9] A significant portion of antibiotics can pass through wastewater treatment plants unmetabolized, entering the environment.[8] Therefore, following established disposal protocols is not just a matter of laboratory safety but also a crucial component of environmental stewardship. For unused or expired medications in a non-laboratory setting, participation in drug take-back programs is the preferred method of disposal.[10][11][12]
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. msd.com [msd.com]
- 4. merck.com [merck.com]
- 5. biobasic.com [biobasic.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 12. dea.gov [dea.gov]
Navigating the Safe Handling of Tetromycin B: A Procedural Guide
Disclaimer: The following recommendations are based on general laboratory safety principles and data from the related compound, Tetracycline Hydrochloride. It is crucial to consult the specific Safety Data Sheet provided by your supplier for Tetromycin B and to conduct a thorough risk assessment before commencing any work.
Immediate Safety and Handling Protocols
When working with this compound, a structured approach to safety, from preparation to disposal, is critical. The primary hazards associated with tetracycline-class antibiotics include potential skin and eye irritation, respiratory irritation from dust, and possible reproductive effects.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE) and Hazard Summary
The following table summarizes the recommended PPE and potential hazards when handling this compound.
| PPE Component | Specification | Rationale and Hazards Mitigated |
| Gloves | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents skin contact, which can cause irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles that can cause mechanical irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is advised if handling powders outside of a fume hood. | Minimizes inhalation of dust, which may cause respiratory irritation.[2] |
| Lab Coat | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the powder can cause irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2]
-
Reproductive Toxicity: Some tetracyclines are suspected of damaging fertility or the unborn child.[1][2]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the material using a scoop or dustpan and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent entry to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Visualizing the Handling Workflow
To provide a clear, step-by-step guide for handling this compound, the following workflow diagram has been created.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with this compound while minimizing risks to themselves and their environment. Always prioritize obtaining and reviewing the specific Safety Data Sheet from your supplier before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
